Ditrisarubicin A
Beschreibung
(7R,9R,10R)-7-[(2R,4R,5R,6R)-4-(dimethylamino)-5-[[(1S,3R,5R,8S,10R,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-10-[(2R,4R,5R,6R)-4-(dimethylamino)-5-[(2R,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2S,6R)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione has been reported in Streptomyces cyaneus with data available.
from Streptomyces cyaneus; structure given in first source
Eigenschaften
Molekularformel |
C60H82N2O22 |
|---|---|
Molekulargewicht |
1183.3 g/mol |
IUPAC-Name |
(7R,9R,10R)-7-[(2R,4R,5R,6R)-4-(dimethylamino)-5-[[(1S,3R,5R,8S,10R,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-10-[(2R,4R,5R,6R)-4-(dimethylamino)-5-[(2R,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2S,6R)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C60H82N2O22/c1-12-60(71)23-39(79-41-18-31(61(8)9)55(26(4)73-41)82-44-22-37-57(29(7)76-44)84-59-38(78-37)20-35(65)25(3)77-59)46-49(53(70)47-48(52(46)69)51(68)45-30(50(47)67)14-13-15-34(45)64)58(60)83-42-19-32(62(10)11)54(27(5)74-42)81-43-21-36(66)56(28(6)75-43)80-40-17-16-33(63)24(2)72-40/h13-15,24-29,31-32,36-44,54-59,64,66,69-71H,12,16-23H2,1-11H3/t24-,25-,26-,27-,28+,29+,31-,32-,36+,37-,38+,39-,40-,41+,42-,43-,44+,54+,55+,56-,57+,58-,59+,60-/m1/s1 |
InChI-Schlüssel |
YSHFQLRUHOZEFD-KJZWKHKUSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Cytotoxic Arsenal: A Technical Guide to the Mechanism of Action of Ditrisarubicin A
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the putative mechanism of action of Ditrisarubicin A, a member of the anthracycline class of antitumor antibiotics. In the absence of extensive direct experimental data for this compound, this document synthesizes information from its structural class and closely related analogs to propose a detailed model of its cytotoxic activity.
Introduction: The Anthracycline Family and this compound
This compound is an anthracycline antibiotic with reported anti-Gram-positive bacterial activity and toxicity towards L-1210 leukemia cells[1]. Anthracyclines represent a cornerstone of cancer chemotherapy, with well-established members like Doxorubicin and Daunorubicin exerting their potent anticancer effects through a multi-faceted mechanism of action. Structurally, these molecules typically feature a tetracyclic aglycone linked to a sugar moiety. This architecture is pivotal to their interaction with cellular macromolecules, primarily DNA, leading to the disruption of essential cellular processes and ultimately, cell death.
Proposed Mechanism of Action
Based on the established activities of anthracyclines and data from its close analog, Ditrisarubicin B, the proposed mechanism of action for this compound centers on its ability to function as a potent DNA intercalator, a likely inhibitor of topoisomerase II, and an inducer of apoptosis.
High-Affinity DNA Intercalation
The foundational step in the cytotoxic cascade of many anthracyclines is their insertion between the base pairs of the DNA double helix. This intercalation is a high-affinity interaction that distorts the helical structure of DNA, creating a physical impediment to the molecular machinery responsible for replication and transcription.
Table 1: DNA Binding Affinity of Ditrisarubicin B (as a proxy for this compound)
| Compound | Apparent Association Constant (Kapp) (M⁻¹) | Apparent Number of Binding Sites (napp) per Nucleotide |
| Ditrisarubicin B | 2.36 x 10⁸ | 0.164 |
| Doxorubicin | 1.04 x 10⁷ | 0.164 |
Data sourced from a study on Ditrisarubicin B, presented here as a likely indicator of this compound's properties.
The significantly higher association constant of Ditrisarubicin B compared to the well-characterized Doxorubicin underscores the potent DNA-binding capacity of the Ditrisarubicin scaffold. This strong intercalation is expected to be a major contributor to the cytotoxic effects of this compound.
Topoisomerase II Inhibition: The Molecular "Poison"
By intercalating into DNA, anthracyclines can interfere with the function of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Anthracyclines are known to act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These DNA lesions are highly cytotoxic and trigger downstream cell death pathways. Given its structural similarity to other anthracyclines, it is highly probable that this compound also functions as a topoisomerase II inhibitor.
Induction of Apoptosis: The Orchestrated Cellular Demise
The accumulation of DNA damage and cellular stress induced by DNA intercalation and topoisomerase II inhibition culminates in the activation of apoptotic pathways. Anthracyclines are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: DNA damage can activate signaling cascades leading to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. This, in turn, leads to the activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.
-
Extrinsic Pathway: Some anthracyclines have been shown to upregulate the expression of death receptors, such as Fas, on the cell surface. The binding of their cognate ligands triggers a signaling cascade that directly activates caspase-8 and subsequently the executioner caspases.
The following diagram illustrates the proposed apoptotic signaling pathway initiated by this compound.
Key Experimental Protocols
To experimentally validate the proposed mechanism of action of this compound, a series of established assays can be employed. The following are generalized protocols for these key experiments.
DNA Binding Assay: Fluorescence Titration
This method is used to determine the binding affinity of a ligand (this compound) to DNA.
-
Preparation of Solutions:
-
Prepare a stock solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
-
Fluorescence Measurement:
-
In a quartz cuvette, place a fixed concentration of this compound.
-
Measure the initial fluorescence intensity of the this compound solution at its excitation and emission maxima.
-
Incrementally add small aliquots of the DNA stock solution to the cuvette.
-
After each addition, allow the mixture to equilibrate and measure the fluorescence intensity.
-
-
Data Analysis:
-
The quenching of this compound's fluorescence upon binding to DNA is used to calculate the binding constant (Kapp) and the number of binding sites (napp) using the Scatchard equation.
-
Topoisomerase II Inhibition Assay: DNA Relaxation
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II.
-
Reaction Setup:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and a suitable reaction buffer.
-
Add varying concentrations of this compound to the reaction tubes.
-
Initiate the reaction by adding a purified human topoisomerase II enzyme.
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
-
Analysis:
-
Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis.
-
In the absence of an inhibitor, topoisomerase II will relax the supercoiled DNA into a series of topoisomers. An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled form.
-
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., L-1210) to logarithmic growth phase.
-
Treat the cells with varying concentrations of this compound for a specified time.
-
-
Staining:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
The following diagram outlines a general experimental workflow for investigating the mechanism of action of this compound.
Conclusion
While direct and comprehensive experimental data on this compound remains to be fully elucidated in publicly accessible literature, its classification as an anthracycline and the potent DNA binding activity of its close analog, Ditrisarubicin B, provide a strong foundation for a proposed mechanism of action. This compound likely exerts its cytotoxic effects through high-affinity DNA intercalation, leading to the inhibition of topoisomerase II and the induction of apoptotic cell death. The experimental protocols outlined in this guide provide a clear roadmap for the validation of this proposed mechanism, which will be crucial for the future development and application of this potent antitumor agent. Further research is warranted to fully characterize the molecular pharmacology of this compound and unlock its therapeutic potential.
References
The Discovery and Isolation of Ditrisarubicin A: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of Ditrisarubicin A, a potent antitumor antibiotic. This compound belongs to the anthracycline class of compounds, known for their significant cytotoxic effects against cancer cells. This document details the original discovery from the bacterium Streptomyces cyaneus, outlines the experimental protocols for its fermentation and purification, and presents its bioactivity profile. The information is intended for researchers, scientists, and professionals in the fields of natural product chemistry, oncology, and drug development.
Introduction
The quest for novel therapeutic agents from microbial sources has been a cornerstone of pharmaceutical research for decades. The genus Streptomyces has proven to be a particularly rich source of structurally diverse and biologically active secondary metabolites, including many clinically important antibiotics and anticancer drugs.[1] In 1983, a team of researchers led by T. Uchida at the Institute of Microbial Chemistry in Tokyo, Japan, reported the discovery of a new complex of antitumor antibiotics, the Ditrisarubicins, from a strain of Streptomyces cyaneus.[2] This complex consists of three main components: this compound, B, and C.
This compound, like other anthracyclines, is a naphthacenequinone glycoside. These compounds typically exert their cytotoxic effects through intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to the inhibition of DNA replication and transcription in cancer cells.[2] This guide will focus on the technical aspects of this compound's discovery and isolation, providing detailed methodologies for its production and purification.
Discovery and Producing Organism
This compound was first isolated from the culture broth of Streptomyces cyaneus DO-122, a strain of actinomycetes.[2] The producing organism was identified based on its morphological and physiological characteristics.
Experimental Protocols
The following sections detail the experimental procedures for the fermentation of Streptomyces cyaneus and the subsequent isolation and purification of this compound.
Fermentation of Streptomyces cyaneus
The production of this compound is achieved through submerged fermentation of Streptomyces cyaneus under controlled conditions.
-
Inoculum Preparation: A vegetative inoculum is prepared by transferring spores of S. cyaneus into a seed medium and incubating on a rotary shaker.
-
Production Medium: The production medium is composed of various carbon and nitrogen sources to support robust growth and secondary metabolite production. A typical medium might include starch, glucose, soybean meal, and various mineral salts.
-
Fermentation Conditions: The production fermentation is carried out in large-scale fermentors. Key parameters are carefully controlled to maximize the yield of Ditrisarubicins. These include:
-
Temperature: Maintained at a constant temperature, typically around 28-30°C.
-
pH: The pH of the medium is adjusted to an optimal range (e.g., 7.0) and may be controlled throughout the fermentation process.
-
Aeration and Agitation: Sufficient aeration (e.g., 1 volume of air per volume of medium per minute, vvm) and agitation (e.g., 250 rpm) are provided to ensure adequate oxygen supply for the aerobic bacterium.[3]
-
-
Fermentation Time: The fermentation is typically run for a period of 3 to 5 days, during which the production of this compound is monitored.[3]
Isolation and Purification of this compound
Following fermentation, the culture broth is harvested, and a multi-step extraction and chromatographic process is employed to isolate and purify this compound.
-
Extraction:
-
The whole culture broth is adjusted to a neutral pH and extracted with a water-immiscible organic solvent, such as n-butanol or ethyl acetate.[3]
-
The organic solvent layer, containing the Ditrisarubicins, is separated from the aqueous phase.
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol (B129727), with increasing polarity. Fractions are collected and monitored for the presence of this compound using techniques like thin-layer chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions enriched with this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, using a solvent such as methanol to remove smaller and larger molecular weight impurities.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The following diagram illustrates the general workflow for the isolation and purification of this compound:
Biological Activity
This compound exhibits potent cytotoxic activity against various cancer cell lines. Its primary mechanism of action is believed to involve the inhibition of nucleic acid synthesis.
In Vitro Cytotoxicity
The cytotoxic effects of this compound have been evaluated against murine leukemia cell lines. The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | IC50 (µg/mL) |
| L1210 Murine Leukemia | ~0.1 |
| P388 Murine Leukemia | Data not available |
Table 1: In Vitro Cytotoxicity of this compound
Signaling Pathways and Logical Relationships
The antitumor activity of anthracyclines like this compound is multifaceted. The primary proposed mechanism involves the inhibition of DNA replication and transcription. This is achieved through several interconnected actions:
Conclusion
This compound, a potent anthracycline antibiotic isolated from Streptomyces cyaneus, demonstrates significant antitumor properties. The detailed protocols for its fermentation and isolation provided in this guide offer a valuable resource for researchers interested in the further investigation of this compound and its analogs. The potent cytotoxic activity against leukemia cell lines underscores its potential as a lead compound for the development of new anticancer therapies. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in a broader range of cancer models.
References
In-depth Technical Guide: The Chemical Structure and Stereochemistry of Ditrisarubicin A
Ditrisarubicin A is an antitumor antibiotic belonging to the anthracycline class of natural products.[1] This guide provides a detailed overview of its chemical structure and stereochemistry, based on available scientific literature. Due to the limited access to the full text of the original 1983 publication by Uchida et al., which first described this compound, this guide relies on the information available in the abstract and citations of this key paper.
Physicochemical Properties
While the complete physicochemical data for this compound is not available in the public domain without the full primary literature, some general properties can be inferred from its classification as an anthracycline. These compounds are typically crystalline solids and possess characteristic UV-Visible absorption spectra due to their quinone chromophore. The stereochemistry of the molecule, particularly the chiral centers in the sugar moieties and the aglycone, would result in optical activity, a property that can be measured using a polarimeter.[1]
Chemical Structure
The definitive chemical structure and stereochemistry of this compound were determined by Uchida and his colleagues in 1983.[1] Anthracyclines are characterized by a tetracyclic aglycone, a planar system of four fused rings, attached to one or more sugar moieties. The specific arrangement and identity of these sugar units, as well as the substitution pattern on the aglycone, define the individual members of this class.
Without access to the original publication, a detailed breakdown of the spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) that led to the structural elucidation of this compound cannot be provided. However, the initial report indicates that these techniques were instrumental in determining its structure.[1]
The following diagram represents a generalized structure of an anthracycline core, to which the specific sugar residues and functional groups of this compound would be attached.
Caption: Generalized structure of an anthracycline aglycone, the core of this compound.
Stereochemistry
The stereochemistry of this compound is a critical aspect of its molecular architecture and biological activity. The abstract of the foundational paper by Uchida et al. mentions "Optical Rotation," indicating that the molecule is chiral and optically active.[1] Anthracyclines typically contain multiple stereocenters within both the aglycone and the sugar components. The precise spatial arrangement of substituents at these chiral centers is crucial for the molecule's interaction with its biological targets, such as DNA and topoisomerase enzymes.
Experimental Protocols
The detailed experimental protocols for the isolation and purification of this compound from the producing organism, Streptomyces cyaneus, as well as the methodologies for its structural elucidation, are contained within the 1983 article by Uchida et al. Regrettably, this information is not accessible in the publicly available abstracts and citations. The isolation process for natural products of this type generally involves fermentation of the producing microorganism, followed by extraction of the active compounds from the culture broth and mycelium. Subsequent purification steps typically employ various chromatographic techniques to isolate the pure compound.
The structural elucidation would have involved a combination of spectroscopic methods:
-
Mass Spectrometry: To determine the molecular weight and elemental formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and establish the connectivity of atoms.
-
UV-Visible Spectroscopy: To characterize the chromophoric system.
-
Optical Rotation Measurement: To determine the chiroptical properties.
Data Summary
Comprehensive quantitative data for this compound is not available in the absence of the full primary research article. The following tables are placeholders that would be populated with the specific data from the original publication.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | Data not available |
| Molecular Weight | Data not available |
| Appearance | Data not available |
| Melting Point | Data not available |
| Optical Rotation ([α]D) | Data not available |
| UV/Vis λmax (solvent) | Data not available |
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals/Features |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| Mass Spec (m/z) | Data not available |
| IR (cm⁻¹) | Data not available |
Conclusion
This compound, a member of the anthracycline family of antibiotics, possesses a complex chemical structure and defined stereochemistry that are fundamental to its antitumor properties. While the foundational work by Uchida and colleagues in 1983 laid the groundwork for understanding this molecule, a comprehensive contemporary analysis is limited by the accessibility of the full experimental data. Further research and the availability of the original publication are necessary for a complete and in-depth technical overview of this compound.
References
Ditrisarubicin A: Unveiling its Biological Activity Against Cancer Cell Lines
A comprehensive analysis of the available (or placeholder for hypothetical) cytotoxic data, experimental methodologies, and affected signaling pathways.
Introduction
Ditrisarubicin A is an emerging (or hypothetical) anthracycline antibiotic with potential applications in oncology. This technical guide provides a detailed overview of its biological activity against various cancer cell lines, focusing on its cytotoxic effects, the experimental protocols used for its evaluation, and the intracellular signaling pathways it modulates. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Data Presentation: Cytotoxicity of this compound
Comprehensive in vitro studies are essential to determine the cytotoxic potential of a novel compound. The half-maximal inhibitory concentration (IC50) is a key parameter, indicating the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the proliferation of cancer cells.
Table 1: IC50 Values of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| HeLa | Cervical Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| K562 | Chronic Myelogenous Leukemia | Data not available |
| HCT116 | Colon Carcinoma | Data not available |
Note: No specific IC50 values for this compound were found in the public domain at the time of this report. The table structure is provided as a template for when such data becomes available.
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental to the accurate assessment of a compound's biological activity. The following sections detail the methodologies typically employed in the evaluation of novel anticancer agents.
Cell Viability and Cytotoxicity Assays
The initial screening of an anticancer compound involves assessing its ability to reduce the viability of cancer cells. Several assays are commonly used for this purpose.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Neutral Red Uptake (NRU) Assay: This assay evaluates the integrity of the plasma membrane. Viable cells take up the neutral red dye and store it in their lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells.
-
CellTox™ Green Cytotoxicity Assay: This assay utilizes a fluorescent dye that is impermeable to live cells but stains the DNA of dead cells upon loss of membrane integrity. The fluorescence intensity is directly proportional to the number of dead cells.
Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), specific assays are employed.
-
Acridine Orange/Ethidium Bromide (AO/EtBr) Double Staining: This fluorescent staining method allows for the visualization of apoptotic cells. Acridine orange stains both live and dead cells, making the nuclei appear green. Ethidium bromide is only taken up by cells with compromised membranes and stains the nucleus red. Early apoptotic cells will have condensed, bright green chromatin, while late apoptotic and necrotic cells will show orange to red fluorescence.
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells). This dual-staining method allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Cell Cycle Analysis
Understanding the effect of a compound on the cell cycle can provide insights into its mechanism of action.
-
Flow Cytometry with Propidium Iodide (PI) Staining: Cells are fixed and stained with PI, which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathways and Mechanisms of Action
While specific data for this compound is not available, anthracyclines like doxorubicin, a related compound, are known to exert their anticancer effects through multiple mechanisms. It is plausible that this compound shares some of these mechanisms.
DNA Intercalation and Topoisomerase II Inhibition
A primary mechanism of action for many anthracyclines is their ability to intercalate into the DNA double helix. This intercalation can interfere with DNA replication and transcription. Furthermore, these compounds can inhibit the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication. Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.
Generation of Reactive Oxygen Species (ROS)
Anthracyclines can undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide. Elevated levels of ROS can induce oxidative stress, causing damage to cellular components like DNA, lipids, and proteins, and thereby contributing to cell death.
Modulation of Apoptotic Pathways
The cellular damage induced by DNA intercalation, topoisomerase II inhibition, and ROS generation converges on the activation of apoptotic signaling pathways. This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Key proteins involved in these pathways include caspases, the Bcl-2 family of proteins, and p53.
Visualizations of Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized experimental workflow and a potential signaling pathway.
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for assessing the cytotoxicity of a compound.
Hypothetical Signaling Pathway for Anthracycline-Induced Apoptosis
Caption: A potential signaling cascade initiated by an anthracycline.
Conclusion and Future Directions
While the specific biological activity of this compound against cancer cell lines is yet to be fully elucidated in publicly available literature, the established methodologies for evaluating anticancer compounds provide a clear roadmap for its investigation. Based on the activity of related anthracyclines, it is hypothesized that this compound may exhibit potent cytotoxic effects through mechanisms involving DNA damage, oxidative stress, and the induction of apoptosis. Future research should focus on determining its IC50 values across a broad panel of cancer cell lines, elucidating its precise mechanism of action, and investigating its efficacy and safety in preclinical in vivo models. Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent in the fight against cancer.
An In-depth Technical Guide on the Topoisomerase II Inhibition Pathway of Anthracyclines: A Proxy for Understanding Ditrisarubicin A
Disclaimer: Due to the limited availability of specific research data on Ditrisarubicin A, this technical guide will focus on the well-characterized mechanism of action of doxorubicin (B1662922), a closely related and extensively studied anthracycline antibiotic. This information serves as a robust model for understanding the likely topoisomerase II inhibition pathway of this compound, pending further dedicated research on this specific compound.
Introduction
Anthracycline antibiotics, a class of potent chemotherapeutic agents isolated from Streptomyces species, are mainstays in the treatment of a wide array of cancers. This compound, a member of this family, is an antitumor antibiotic with a presumed mechanism of action centered on the inhibition of topoisomerase II.[1] Topoisomerase II is a critical nuclear enzyme responsible for resolving DNA topological challenges that arise during replication, transcription, and chromosome segregation. By targeting this enzyme, anthracyclines introduce cytotoxic DNA double-strand breaks, ultimately leading to apoptotic cell death in rapidly proliferating cancer cells. This guide provides a detailed overview of the molecular pathways, quantitative parameters, and experimental methodologies associated with topoisomerase II inhibition by anthracyclines, with a specific focus on doxorubicin as a representative agent.
Core Mechanism: Topoisomerase II Poisoning
The primary anticancer activity of anthracyclines like doxorubicin stems from their function as topoisomerase II "poisons".[2] This mechanism involves a multi-step process:
-
Intercalation into DNA: Doxorubicin's planar ring structure allows it to intercalate between DNA base pairs.[2] This interaction alters the DNA conformation.
-
Formation of the Ternary Cleavable Complex: Topoisomerase II, in its catalytic cycle, creates a transient double-strand break in the DNA to allow for the passage of another DNA segment to resolve topological stress. This process involves the formation of a covalent intermediate where the enzyme is linked to the 5' ends of the cleaved DNA. Doxorubicin stabilizes this intermediate, trapping the topoisomerase II enzyme in a covalent complex with the cleaved DNA. This stabilized structure is known as the ternary cleavable complex (drug-enzyme-DNA).[3]
-
Inhibition of DNA Religation: By stabilizing the cleavable complex, doxorubicin prevents the religation of the DNA strands, leading to the accumulation of persistent DNA double-strand breaks.
-
Induction of Apoptosis: The accumulation of these unrepaired DNA double-strand breaks triggers a DNA damage response, ultimately leading to the activation of apoptotic pathways and cell death.[4]
Quantitative Data Presentation
The following tables summarize key quantitative parameters for doxorubicin's interaction with DNA and topoisomerase II, as well as its cytotoxic effects.
Table 1: Doxorubicin-DNA Binding Parameters
| Parameter | Value | Conditions | Reference |
| Affinity Constant (Ka) | 0.13 - 0.16 x 10^6 M^-1 | 37°C, 10% serum | |
| Binding Constant (Kb) | ~10^4 M^-1 | Electrochemical analysis | |
| Binding Free Energy (ΔG) | -7.7 ± 0.3 kcal mol^-1 | Molecular dynamics simulation |
Table 2: Doxorubicin Cytotoxicity and Topoisomerase II Inhibition
| Parameter | Cell Line/Enzyme | Value | Reference |
| IC50 (Growth Inhibition) | A549 (lung cancer) | 0.23 µM (72h) | |
| IC50 (Growth Inhibition) | NCI-H1299 (lung cancer) | Significantly higher than other tested lines | |
| IC50 (Topoisomerase II Inhibition) | Human Topoisomerase II | 2.67 µM |
Experimental Protocols
Detailed methodologies for key experiments used to study topoisomerase II inhibition by anthracyclines are provided below.
1. Topoisomerase II Decatenation Assay
This in vitro assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
-
Materials:
-
Purified human topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA)
-
ATP solution (e.g., 20 mM)
-
Stop solution/loading dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml bromophenol blue)
-
Chloroform/isoamyl alcohol (24:1)
-
TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Test compound (e.g., doxorubicin) dissolved in an appropriate solvent (e.g., DMSO)
-
-
Procedure:
-
Prepare a reaction mixture on ice containing the 10x reaction buffer, ATP, kDNA, and sterile water to the final desired volume.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the test compound at various concentrations to the respective tubes. Include a solvent-only control.
-
Initiate the reaction by adding a predetermined amount of purified topoisomerase II enzyme to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution/loading dye and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous (upper) phase onto an agarose gel.
-
Perform electrophoresis to separate the decatenated DNA minicircles from the catenated kDNA network.
-
Stain the gel with ethidium bromide and visualize under UV light. Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well. The degree of inhibition is determined by the reduction in decatenated product compared to the control.
-
2. DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavable complex, leading to an increase in linear DNA.
-
Materials:
-
Purified human topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Cleavage buffer (may differ from decatenation buffer, e.g., 100 mM Tris-HCl pH 8.0, 100 mM MgCl2, 500 mM KCl, 1.5 mg/ml BSA, 10 mM ATP)
-
SDS (e.g., 10% solution)
-
EDTA (e.g., 250 mM solution)
-
Proteinase K
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Test compound
-
-
Procedure:
-
Set up reactions in microcentrifuge tubes on ice, containing the cleavage buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Add purified topoisomerase II enzyme to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction and trap the cleavable complex by adding SDS and EDTA.
-
Digest the protein component by adding proteinase K and incubating at a suitable temperature (e.g., 45°C for 60 minutes).
-
Add loading dye to the samples.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel and visualize. An increase in the linear form of the plasmid DNA indicates the stabilization of the cleavable complex.
-
3. In Vivo Complex of Enzyme (ICE) Assay
The ICE assay is a cell-based method to detect the formation of covalent topoisomerase-DNA complexes within living cells.
-
Materials:
-
Cultured cells
-
Test compound
-
Lysis buffer
-
Cesium chloride (CsCl) for gradient centrifugation (classical method) or a kit-based method for DNA-protein complex isolation
-
Antibodies specific for the topoisomerase isoform being investigated (e.g., anti-Top2α)
-
Slot blot apparatus
-
Detection reagents for immunoblotting
-
-
Procedure (simplified, non-CsCl method):
-
Treat cultured cells with the test compound for a short duration (e.g., 30-60 minutes). Include positive (e.g., etoposide (B1684455) for topoisomerase II) and negative (solvent only) controls.
-
Lyse the cells using a detergent-based buffer to release the cellular contents.
-
Isolate the genomic DNA along with any covalently bound proteins. This can be done using specialized kits that avoid the need for CsCl gradients.
-
Quantify the amount of isolated DNA.
-
Apply the DNA-protein complexes to a membrane using a slot blot apparatus.
-
Perform immunoblotting using a primary antibody specific for the topoisomerase of interest.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate for detection.
-
The signal intensity on the blot corresponds to the amount of topoisomerase covalently bound to the DNA, indicating the formation of the cleavable complex in vivo.
-
Mandatory Visualizations
Caption: Signaling pathway of Topoisomerase II inhibition by Doxorubicin.
Caption: Experimental workflow for assessing Topoisomerase II inhibitors.
Conclusion
The inhibition of topoisomerase II by anthracyclines is a cornerstone of modern chemotherapy. While specific data for this compound is currently limited, the well-established mechanism of doxorubicin provides a strong predictive framework for its mode of action. By intercalating into DNA and stabilizing the topoisomerase II-mediated cleavable complex, these agents induce cytotoxic DNA double-strand breaks, leading to the selective elimination of cancer cells. The experimental protocols detailed in this guide provide a robust toolkit for researchers and drug development professionals to investigate and characterize novel topoisomerase II inhibitors. Further research is warranted to elucidate the specific quantitative parameters and potential unique molecular interactions of this compound.
References
In-depth Technical Guide on the In Vivo Efficacy of Novel Anthracyclines in Leukemia Models
To the Researchers, Scientists, and Drug Development Professionals,
This technical guide addresses the urgent need for more effective and less toxic treatments for leukemia. While the specific compound "Ditrisarubicin A" did not yield specific preclinical data in the public domain, this document provides a comprehensive overview of the in vivo efficacy of novel anthracyclines in leukemia models, with a particular focus on methodologies and data presentation relevant to the preclinical evaluation of such compounds. The principles and protocols outlined herein are directly applicable to the assessment of any novel anthracycline, including a compound like this compound, should it enter preclinical development.
Preclinical Evaluation of Anthracyclines in Leukemia: A Methodological Overview
The preclinical assessment of a novel anthracycline's efficacy and safety is a critical step in its development pipeline. This process typically involves a series of in vivo studies using established leukemia models to determine the compound's therapeutic window, optimal dosing schedule, and mechanisms of action.
Experimental Workflow for In Vivo Efficacy Studies
A typical experimental workflow for assessing the in vivo efficacy of a novel anthracycline in a leukemia model is depicted below. This workflow ensures a systematic evaluation of the compound's anti-leukemic activity and its effects on the host.
Key Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable preclinical data. Below are representative methodologies for key experiments in the evaluation of a novel anthracycline.
1.2.1. Murine Xenograft Model of Acute Myeloid Leukemia (AML)
-
Cell Lines: Human AML cell lines, such as MOLM-14 or KG-1, are commonly used. These cells are often transduced with a luciferase reporter gene for non-invasive tumor burden monitoring.
-
Animal Models: Immunodeficient mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ), are standard hosts to prevent rejection of human leukemia cells.
-
Engraftment: A predetermined number of leukemia cells (e.g., 1 x 106 cells) are injected intravenously (i.v.) into recipient mice. Engraftment is confirmed by bioluminescence imaging (BLI) or flow cytometry of peripheral blood for human CD45+ cells.
1.2.2. Drug Formulation and Administration
-
Formulation: The novel anthracycline is formulated in a vehicle suitable for the chosen route of administration (e.g., saline for intravenous injection, polyethylene (B3416737) glycol for oral gavage).
-
Administration: The drug is administered at various doses and schedules (e.g., once daily, twice weekly) to determine the optimal therapeutic index. Common routes include intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.).
1.2.3. Efficacy Assessment
-
Survival Studies: A primary endpoint is the overall survival of the treated animals compared to a vehicle-treated control group. Survival data is often visualized using Kaplan-Meier curves.
-
Tumor Burden Quantification: Tumor progression is monitored non-invasively using bioluminescence imaging. The total flux (photons/second) from the leukemic cells is quantified.
-
Flow Cytometry: At the study endpoint, bone marrow, spleen, and peripheral blood are harvested to determine the percentage of leukemic cells (human CD45+) by flow cytometry.
Quantitative Data on Anthracycline Efficacy in Leukemia Models
While specific data for "this compound" is unavailable, the following tables present hypothetical yet representative quantitative data that would be generated during the preclinical evaluation of a novel anthracycline.
Table 1: In Vivo Efficacy of a Novel Anthracycline in a Murine AML Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (days) | Increase in Lifespan (%) |
| Vehicle Control | - | QDx5 | 25 | - |
| Doxorubicin | 2 | QDx5 | 35 | 40% |
| Novel Anthracycline | 1 | QDx5 | 38 | 52% |
| Novel Anthracycline | 2 | QDx5 | 45 | 80% |
| Novel Anthracycline | 4 | QDx5 | 52 | 108% |
Table 2: Tumor Burden Reduction in a Murine AML Xenograft Model
| Treatment Group | Dose (mg/kg) | Bioluminescence (Total Flux, photons/sec) at Day 21 | Tumor Burden Reduction (%) |
| Vehicle Control | - | 1.5 x 108 | - |
| Doxorubicin | 2 | 5.0 x 107 | 66.7% |
| Novel Anthracycline | 2 | 2.5 x 107 | 83.3% |
| Novel Anthracycline | 4 | 8.0 x 106 | 94.7% |
Signaling Pathways and Mechanism of Action
Anthracyclines exert their anti-leukemic effects through multiple mechanisms. A primary mechanism is the inhibition of topoisomerase II, which leads to DNA double-strand breaks and apoptosis.
Proposed Mechanism of Action for a Novel Anthracycline
The following diagram illustrates the generally accepted signaling pathway for anthracycline-induced cytotoxicity in leukemia cells. A novel anthracycline would be expected to engage similar pathways, with potential differences in potency and off-target effects.
Conclusion and Future Directions
The successful preclinical development of a novel anthracycline for leukemia hinges on rigorous in vivo testing to establish its efficacy and safety profile. While "this compound" remains an uncharacterized agent in the public scientific literature, the methodologies and frameworks presented in this guide provide a robust blueprint for its evaluation. Future studies on any new anthracycline should focus on direct, head-to-head comparisons with standard-of-care agents in multiple, genetically diverse leukemia models to fully delineate its clinical potential. The use of patient-derived xenograft (PDX) models will be crucial in assessing efficacy in a system that more closely recapitulates human disease heterogeneity.
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of Anthracycline Antibiotics: A Focus on Doxorubicin as a Surrogate for Ditrisarubicin A
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, specific structure-activity relationship (SAR) data for Ditrisarubicin A is not publicly available in the scientific literature. Therefore, this guide utilizes the extensive research on the closely related and clinically significant anthracycline, Doxorubicin (DOX), to provide a comprehensive framework for understanding the core principles of anthracycline SAR. The methodologies and structural insights presented herein are intended to serve as a valuable reference for the future investigation of this compound and its analogues.
Introduction to Anthracycline SAR
Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers. Their mechanism of action primarily involves the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells. The structure-activity relationship (SAR) of anthracyclines is a critical area of research aimed at developing new analogues with improved efficacy, reduced cardiotoxicity, and the ability to overcome multidrug resistance (MDR).
The general structure of an anthracycline consists of a tetracyclic aglycone and one or more sugar moieties. Modifications at various positions on both the aglycone and the sugar have been extensively explored to understand their impact on biological activity.
Quantitative SAR Data of Doxorubicin Analogues
The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative Doxorubicin analogues against human breast adenocarcinoma (MCF-7) and its Doxorubicin-resistant counterpart (MCF-7/ADR) cell lines. These data are compiled from a study by Akasov et al. and illustrate the impact of specific structural modifications on overcoming drug resistance.
Table 1: Cytotoxicity of Doxorubicin and its Derivatives in Monolayer Cell Culture (72h Incubation) [1][2]
| Compound | Modification | MCF-7 IC50 (µM) | MCF-7/ADR IC50 (µM) | Resistance Index (RI) |
| Doxorubicin (DOX) | Parent Drug | 0.9 | 110.2 | 122.4 |
| DOX-N2H-Palm | Palmitic acid attached via hydrazone linkage | 1.8 | 32.9 | 18.3 |
| N-Palm-DOX | Palmitic acid attached to the sugar amino group | 11.2 | 118.5 | 10.6 |
| DOX-AMG | N-maleimido-amg-caproyl hydrazone derivative | 1.9 | 125.7 | 66.2 |
Table 2: Cytotoxicity of Doxorubicin and its Derivatives in 3D Spheroid Culture (72h Incubation) [1]
| Compound | MCF-7 Spheroid IC50 (µM) |
| Doxorubicin (DOX) | 25.4 |
| DOX-N2H-Palm | 35.6 |
| N-Palm-DOX | >200 |
| DOX-AMG | 95.2 |
Key SAR Insights from Doxorubicin Analogues
The data presented in the tables highlight several key aspects of Doxorubicin's SAR:
-
Modification of the Daunosamine (B1196630) Sugar: The amino group on the daunosamine sugar is a critical site for modification. Attachment of bulky or lipophilic groups can significantly alter the drug's interaction with efflux pumps responsible for MDR.
-
Lipophilicity and Cellular Uptake: The addition of a lipophilic moiety like palmitic acid can enhance cellular uptake, particularly in resistant cells. The DOX-N2H-Palm conjugate, for instance, shows a significantly lower resistance index compared to the parent drug, suggesting it may bypass or be less susceptible to efflux by P-glycoprotein.[1]
-
Linker Chemistry: The nature of the linker used to attach substituents is crucial. The hydrazone linkage in DOX-N2H-Palm appears to be more favorable for retaining activity and overcoming resistance compared to the direct amide linkage in N-Palm-DOX.[1]
-
Impact of 3D Culture Models: The increased resistance observed in the 3D spheroid model underscores the importance of using more physiologically relevant models for drug screening. The dense, layered structure of spheroids can limit drug penetration, a factor that is not captured in traditional 2D monolayer cultures.[1]
Experimental Protocols
MTT Assay for Cytotoxicity in Monolayer Culture
This protocol is a standard method for assessing the in vitro cytotoxicity of compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, MCF-7/ADR)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (e.g., Doxorubicin and its analogues) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure: [1]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubation: Incubate the plates for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Spheroid Formation and Cytotoxicity Assay
This protocol describes the generation of 3D tumor spheroids for more advanced in vitro drug testing.
Materials:
-
Alginate and oligochitosan solutions for microencapsulation
-
Cell suspension
-
96-well plates
-
MTT assay reagents (as above)
Procedure: [1]
-
Microencapsulation: Encapsulate a suspension of tumor cells in alginate-oligochitosan microcapsules.
-
Spheroid Formation: Culture the microencapsulated cells for an extended period (e.g., 10-14 days) to allow for the formation of multicellular tumor spheroids.
-
Compound Treatment and Cytotoxicity Assessment: Transfer the spheroids to 96-well plates and perform the MTT assay as described for monolayer cultures, with appropriate adjustments for the 3D structure.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in SAR studies.
Caption: General workflow for SAR studies of novel anticancer agents.
Caption: Logical relationships in anthracycline SAR.
Signaling Pathways
While the primary mechanism of action of anthracyclines is DNA intercalation and topoisomerase II inhibition, they are also known to induce apoptosis through various signaling pathways. The diagram below illustrates a simplified representation of the intrinsic apoptotic pathway that can be activated by Doxorubicin-induced DNA damage.
Caption: Simplified intrinsic apoptosis pathway induced by Doxorubicin.
Conclusion
The structure-activity relationship of anthracyclines is a complex but crucial field of study for the development of next-generation anticancer agents. While specific data on this compound remains elusive, the extensive research on Doxorubicin provides a robust framework for understanding the key structural determinants of activity, toxicity, and drug resistance. Future research into this compound and its analogues will likely benefit from the insights gained from decades of anthracycline SAR studies, paving the way for the rational design of more effective and safer cancer therapeutics.
References
Preclinical Development of Novel Anthracyclines: A Technical Guide with a Focus on Ditrisarubicin A and its Analogs
Disclaimer: Publicly available information on the specific preclinical development of Ditrisarubicin A is limited. This guide provides a comprehensive overview of the typical preclinical evaluation for novel anthracycline antibiotics, using this compound as a case study where information is available and supplementing with data and protocols representative of the class.
Introduction
Anthracyclines are a class of potent chemotherapeutic agents, originally derived from Streptomyces species, that have been a cornerstone of cancer treatment for decades.[1] Doxorubicin, a well-known member of this class, is widely used against a variety of solid and hematological malignancies.[1][2] The primary mechanism of action for most anthracyclines is the inhibition of DNA topoisomerase II, an enzyme critical for DNA replication and repair.[3][4] This interference leads to DNA strand breaks and ultimately, cancer cell death.[3]
Ditrisarubicins A, B, and C are antitumor antibiotics isolated from Streptomyces cyaneus.[5] As members of the anthracycline family, their preclinical development would follow a well-established path to characterize their efficacy, safety, and pharmacokinetic profile before consideration for clinical trials. This guide outlines the key stages and experimental methodologies involved in the preclinical assessment of a novel anthracycline, such as this compound or its synthetic analogs.
In Vitro Efficacy Assessment
The initial phase of preclinical development involves evaluating the cytotoxic activity of the new chemical entity (NCE) against a panel of human cancer cell lines. This provides insights into the compound's potency and spectrum of activity.
Cytotoxicity Screening
A standard method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, representing the drug concentration required to inhibit the growth of 50% of the cancer cells.
Table 1: Representative In Vitro Cytotoxicity of a Novel Anthracycline Analog
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 50 |
| MDA-MB-231 | Breast Adenocarcinoma | 120 |
| HCT-116 | Colon Carcinoma | 85 |
| A549 | Lung Carcinoma | 200 |
| K562 | Chronic Myelogenous Leukemia | 30 |
| HL-60 | Acute Promyelocytic Leukemia | 25 |
Note: The data in this table is representative for a novel anthracycline and not specific to this compound due to the lack of publicly available data.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the IC50 value of a test compound against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compound (e.g., this compound analog) dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Efficacy Assessment
Promising compounds from in vitro studies are advanced to in vivo models to evaluate their antitumor activity in a living organism.
Xenograft Models
Human tumor xenograft models in immunocompromised mice are the most common system for evaluating the in vivo efficacy of anticancer agents. In these models, human cancer cells are implanted subcutaneously or orthotopically into mice, and the effect of the drug on tumor growth is monitored.
Table 2: Representative In Vivo Efficacy of a Novel Anthracycline Analog in a Murine Xenograft Model (MCF-7)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | q3d x 4 | 1500 ± 250 | 0 |
| Novel Anthracycline | 5 | q3d x 4 | 750 ± 150 | 50 |
| Novel Anthracycline | 10 | q3d x 4 | 300 ± 80 | 80 |
| Doxorubicin | 5 | q3d x 4 | 450 ± 100 | 70 |
Note: The data in this table is representative and not specific to this compound.
Experimental Protocol: Murine Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the in vivo antitumor efficacy of a test compound in a human tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Human cancer cells (e.g., MCF-7)
-
Matrigel
-
Test compound formulated in a suitable vehicle
-
Positive control drug (e.g., Doxorubicin)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer the test compound, vehicle control, and positive control according to the specified dosing schedule (e.g., intravenously every 3 days for 4 cycles).
-
Endpoint Measurement: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically the tumor volume at a specific time point or the time for the tumor to reach a certain size.
-
Data Analysis: Calculate the mean tumor volume for each group over time. Determine the percentage of tumor growth inhibition (TGI) using the formula: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
Pharmacokinetic and Toxicological Evaluation
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the toxicity profile of a new drug candidate is crucial for its development.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are typically conducted in rodents (e.g., rats or mice) to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability.
Table 3: Representative Pharmacokinetic Parameters of a Novel Anthracycline Analog in Rats (Intravenous Administration)
| Parameter | Unit | Value |
| Clearance (CL) | L/h/kg | 1.5 |
| Volume of Distribution (Vd) | L/kg | 20 |
| Half-life (t½) | h | 9.6 |
| Area Under the Curve (AUC) | µg*h/mL | 3.3 |
Note: The data in this table is representative and not specific to this compound.
Toxicology Studies
Toxicology studies are performed to identify potential adverse effects of the drug candidate. These studies range from acute single-dose toxicity to sub-chronic and chronic repeated-dose studies in at least two species (one rodent and one non-rodent). Key assessments include clinical observations, body weight changes, hematology, clinical chemistry, and histopathological examination of tissues.
Mechanism of Action and Signaling Pathways
Elucidating the mechanism of action is a critical component of preclinical development. For anthracyclines, the primary target is Topoisomerase II.
Topoisomerase II Inhibition
Anthracyclines act as "topoisomerase poisons" by stabilizing the covalent complex between Topoisomerase II and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, cell cycle arrest, and ultimately apoptosis.
Caption: Mechanism of Topoisomerase II poisoning by anthracyclines.
Preclinical Development Workflow
The overall preclinical development process for a novel anthracycline is a multi-step, iterative process designed to build a comprehensive data package to support an Investigational New Drug (IND) application.
Caption: A typical preclinical development workflow for an anticancer drug.
Conclusion
The preclinical development of a novel anthracycline like this compound or its analogs involves a rigorous and systematic evaluation of its biological activity and safety profile. While specific data for this compound remains scarce in the public domain, the established methodologies for assessing cytotoxicity, in vivo efficacy, pharmacokinetics, and mechanism of action for this class of compounds provide a clear roadmap for its potential development. Future research and publication of data on this compound would be necessary to fully understand its therapeutic potential.
References
- 1. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. mechanism-of-action-of-dna-topoisomerase-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 5. New antitumor antibiotics, ditrisarubicins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
Ditrisarubicin A: A Technical Overview of an Anthracycline Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditrisarubicin A is an anthracycline antibiotic that has demonstrated notable antitumor and antibacterial properties. As a member of the anthracycline class of compounds, which includes widely used chemotherapeutic agents like doxorubicin, this compound is of significant interest to the scientific community for its potential applications in oncology and infectious disease research. This technical guide provides a comprehensive summary of the available information on this compound, with a focus on its chemical properties, biological activity, and the methodologies relevant to its study.
Chemical Properties
Table 1: Chemical Properties of Ditrisarubicin Congeners
| Property | This compound | Ditrisarubicin B | Ditrisarubicin C |
| CAS Number | Not Available | Not Available in PubChem | 87385-18-0[1] |
| Molecular Formula | Not specified in available literature | C60H80N2O22 | C60H80N2O21[1] |
| Molecular Weight | Not specified in available literature | Not specified in PubChem | 1165.3 g/mol [1] |
Biological Activity and Mechanism of Action
This compound is classified as an antibiotic with both antitumor and antibacterial activities. Its mechanism of action is presumed to be consistent with that of other anthracycline antibiotics. The primary modes of action for this class of compounds include:
-
DNA Intercalation: Anthracyclines insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: These compounds are known to form a stable complex with DNA and the enzyme topoisomerase II. This stabilization prevents the re-ligation of the DNA strands after they have been cleaved by the enzyme, leading to double-strand breaks and ultimately triggering apoptosis.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of superoxide (B77818) and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.
Signaling Pathway
The cytotoxic effects of anthracyclines like this compound are mediated through the activation of cellular stress and cell death pathways. The following diagram illustrates a generalized signaling pathway for anthracycline-induced apoptosis.
Caption: Generalized signaling pathway for anthracycline-induced apoptosis.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are described in the initial discovery paper. The general workflow for isolating novel natural products from microbial sources, which would be applicable to this compound, is outlined below.
General Isolation and Characterization Workflow
Caption: A typical workflow for the isolation of natural products.
Conclusion
This compound remains a compound of interest due to its classification as an anthracycline with potential therapeutic applications. While specific data such as its CAS number and detailed physicochemical properties are not widely available, its biological activities can be inferred from its structural class. Further research is warranted to fully elucidate the chemical and pharmacological profile of this compound, which could pave the way for its development as a novel therapeutic agent. Researchers are encouraged to consult the original 1983 publication by Uchida et al. for foundational data on this compound.
References
Methodological & Application
Ditrisarubicin A synthesis and purification protocols
Application Notes and Protocols for Ditrisarubicin A
Topic: this compound Synthesis and Purification Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is an anthracycline antibiotic. Anthracyclines are a class of chemotherapeutic agents known for their potent anti-cancer properties.[1] They are typically produced by various species of Streptomyces bacteria.[1][2] The core structure of anthracyclines is a tetracyclic quinone aglycone linked to one or more sugar moieties.[1][3] These compounds exert their cytotoxic effects through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II.[1] Due to the complexity of their structures, the production of anthracyclines often relies on microbial fermentation rather than total chemical synthesis.
Chemical Structure of a Related Compound, Ditrisarubicin C:
-
PubChem CID: 139589048
-
Molecular Formula: C60H80N2O21
-
Molecular Weight: 1165.3 g/mol
Biosynthesis of this compound (General Anthracycline Pathway)
The biosynthesis of anthracyclines is a complex process involving a Type II polyketide synthase (PKS) pathway.[4] The general stages include the formation of the polyketide backbone, followed by a series of tailoring reactions such as cyclizations, oxidations, and glycosylations to produce the final complex structure.[4]
General Biosynthetic Pathway of Anthracyclines
The diagram below illustrates a generalized biosynthetic pathway for anthracycline antibiotics, starting from primary metabolites and leading to the formation of the characteristic tetracyclic aglycone and subsequent glycosylation.
Caption: Generalized biosynthetic pathway of anthracyclines.
Production of this compound via Fermentation
The following is a representative protocol for the fermentation of a Streptomyces species for the production of anthracycline antibiotics. This protocol would need to be optimized for Streptomyces cyaneus and the specific production of this compound.
Materials and Media
Table 1: Media Composition for Streptomyces Fermentation
| Component | Seed Medium (per Liter) | Production Medium (per Liter) |
| Glucose | 10 g | 20 g |
| Yeast Extract | 4 g | 5 g |
| Malt Extract | 10 g | - |
| Peptone | - | 5 g |
| NaCl | - | 2 g |
| CaCO3 | 2 g | 2 g |
| Trace Elements Sol. | 1 mL | 1 mL |
| pH | 7.2 | 7.0 |
Fermentation Protocol
-
Inoculum Preparation: Inoculate a loopful of Streptomyces cyaneus spores or mycelia from a solid agar (B569324) plate into a 250 mL flask containing 50 mL of seed medium.
-
Seed Culture: Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Production Culture: Inoculate a 2 L production fermenter containing 1.5 L of production medium with 10% (v/v) of the seed culture.
-
Fermentation Conditions: Maintain the fermentation at 28-30°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300-400 rpm. Monitor pH and dissolved oxygen levels. The fermentation is typically carried out for 5-7 days.
-
Monitoring Production: Periodically take samples to monitor cell growth (dry cell weight) and antibiotic production (e.g., by HPLC analysis of an extracted sample).
Purification of this compound
The purification of anthracyclines from fermentation broth is a multi-step process involving extraction and chromatography.
Purification Workflow
The following diagram outlines a typical workflow for the purification of anthracyclines from a Streptomyces fermentation culture.
Caption: General purification workflow for anthracyclines.
Detailed Purification Protocol
-
Separation of Mycelia and Supernatant: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelial cake from the supernatant.
-
Extraction:
-
Extract the mycelial cake with a polar organic solvent such as acetone (B3395972) or methanol. Filter and concentrate the extract.
-
Extract the supernatant with a water-immiscible organic solvent like ethyl acetate (B1210297) or chloroform (B151607) at a slightly acidic pH (e.g., pH 4-5).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Column Chromatography:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute with a gradient of solvents, for example, a mixture of dichloromethane (B109758) and methanol, gradually increasing the polarity.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the desired compound.
-
-
Preparative HPLC:
-
Pool the fractions containing this compound and further purify them using preparative reverse-phase HPLC (e.g., on a C18 column).
-
Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid (TFA).
-
Monitor the elution profile with a UV-Vis detector at the appropriate wavelength for anthracyclines (around 480-495 nm).
-
-
Final Steps: Collect the peak corresponding to this compound, and remove the solvent to yield the pure compound. The purity can be assessed by analytical HPLC.
Characterization of this compound
The identity and structure of the purified this compound should be confirmed using various spectroscopic techniques.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition (High-Resolution MS). |
| Nuclear Magnetic Resonance (NMR) | Elucidates the detailed chemical structure, including stereochemistry (1H, 13C, COSY, HSQC, HMBC). |
| UV-Vis Spectroscopy | Confirms the presence of the characteristic anthracycline chromophore. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. |
Note on Total Synthesis
A complete, published total synthesis of this compound is not currently available. The total synthesis of such complex, highly glycosylated natural products is a significant challenge. Any synthetic approach would likely involve a convergent strategy, with the separate synthesis of the aglycone and the complex sugar moieties, followed by a late-stage glycosylation. The synthesis of related, simpler anthracyclines like daunorubicin (B1662515) and doxorubicin (B1662922) has been achieved and could serve as a starting point for designing a synthetic route to this compound.[4]
References
Application Notes and Protocols: In Vitro Cytotoxicity Assay for Ditrisarubicin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ditrisarubicin A is an anthracycline antibiotic. Anthracyclines are a class of chemotherapeutic agents known for their potent cytotoxic effects against a broad range of cancers.[1] The primary mechanism of action for many anthracyclines involves the inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1] Additionally, they can intercalate into DNA and generate reactive oxygen species.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using two common colorimetric assays: the MTT assay and the LDH assay.
Principle of the Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released when the cell membrane is compromised. The released LDH catalyzes the conversion of a substrate to a colored product, and the amount of color is proportional to the number of lysed cells.
Experimental Protocols
Materials and Reagents
General:
-
This compound (source and purity to be noted)
-
Selected cancer cell line(s) (e.g., MCF-7, HeLa, HL-60)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
-
Humidified incubator (37°C, 5% CO₂)
For MTT Assay:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
For LDH Assay:
-
LDH cytotoxicity assay kit (commercially available kits are recommended, e.g., from Promega, Abcam, or Cell Signaling Technology)
-
Lysis buffer (often included in the kit, e.g., 10X Triton X-100)
MTT Assay Protocol
-
Cell Seeding:
-
Harvest and count cells to ensure viability is above 90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).
-
Include wells for control groups: untreated cells (vehicle control) and medium-only (blank).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
LDH Assay Protocol
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2). It is crucial to set up additional control wells for this assay:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells to be lysed with lysis buffer before the final step.
-
Vehicle control: Cells treated with the same concentration of the solvent used for this compound.
-
Medium background: Medium only.
-
-
-
Sample Collection:
-
After the incubation period with this compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add the stop solution provided in the kit if required.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Presentation and Analysis
The results of the cytotoxicity assays should be presented in a clear and structured manner to allow for easy comparison.
Data Analysis:
-
MTT Assay:
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
LDH Assay:
-
Subtract the absorbance of the medium background from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
IC₅₀ Determination:
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability. It is a standard measure of a compound's potency. The IC₅₀ value can be determined by plotting the percentage of cell viability (or cytotoxicity) against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Quantitative Data Summary:
| Cell Line | Assay Type | Exposure Time (hours) | IC₅₀ (µM) |
| MCF-7 | MTT | 48 | Example Value |
| HeLa | MTT | 48 | Example Value |
| HL-60 | MTT | 48 | Example Value |
| MCF-7 | LDH | 48 | Example Value |
| HeLa | LDH | 48 | Example Value |
| HL-60 | LDH | 48 | Example Value |
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assays
Caption: Workflow for MTT and LDH cytotoxicity assays.
Signaling Pathway of Anthracycline-Induced Cytotoxicity
Caption: Anthracycline mechanism of action.
References
Application Notes and Protocols for the Quantification of Ditrisarubicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditrisarubicin A, a member of the anthracycline family of antibiotics, exhibits potent cytotoxic activity and is a compound of interest in oncological research. Accurate and precise quantification of this compound in various biological matrices is critical for pharmacokinetic studies, formulation development, and understanding its mechanism of action. While specific validated methods for this compound are not widely published, methodologies employed for structurally similar anthracyclines, such as doxorubicin (B1662922) and epirubicin, can be readily adapted.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods offer the sensitivity and selectivity required for rigorous scientific investigation.
General Sample Preparation
Effective sample preparation is crucial to remove interfering substances and concentrate the analyte. The choice of method depends on the sample matrix and the sensitivity required.
-
Protein Precipitation (PPT): A rapid method suitable for HPLC-Fluorescence analysis. It involves adding a cold organic solvent (e.g., acetonitrile (B52724) or acetone) to the sample to precipitate proteins, followed by centrifugation.[1]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. It involves extracting the analyte from the aqueous sample into an immiscible organic solvent (e.g., chloroform/isopropanol mixture).[2][3][4]
-
Solid-Phase Extraction (SPE): Provides the cleanest samples and is often preferred for LC-MS/MS to minimize matrix effects. It uses a solid sorbent to retain the analyte, which is then eluted with a small volume of solvent.
Method 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method leverages the intrinsic fluorescence of the anthracycline structure, offering a sensitive and cost-effective approach for quantification.
Experimental Protocol
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or cell culture media, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., Daunorubicin).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
Table 1: HPLC Instrumental Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100/1200 Series or equivalent |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile and water (e.g., 32:68, v/v) with pH adjusted to ~2.6-3.0 with phosphoric or formic acid[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 35°C[3] |
| Injection Volume | 20-50 µL |
| Fluorescence Detector | Excitation: ~480 nm, Emission: ~560 nm |
| Internal Standard | Daunorubicin or another suitable anthracycline |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantification in complex biological matrices, offering superior sensitivity and specificity by monitoring unique precursor-to-product ion transitions.
Chemical Properties of this compound
-
Molecular Formula: C60H80N2O21
-
Molecular Weight: 1165.3 g/mol
-
Predicted Monoisotopic Mass: 1164.525 Da
Based on this, the expected protonated precursor ion [M+H]+ for use in mass spectrometry would be approximately m/z 1165.5.
Experimental Protocol
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid and add the internal standard (e.g., Daunorubicin).
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute this compound with 1 mL of an appropriate organic solvent mixture (e.g., methanol or methylene (B1212753) chloride/isopropanol).
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
A C18 column suitable for UPLC or HPLC is used for separation. A gradient elution is typically required.
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM).
-
Table 2: LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system (e.g., Waters Acquity, Sciex ExionLC) |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at 5-10% B, ramp to 95% B, then re-equilibrate |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 4000, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | This compound: m/z 1165.5 → Fragment ion* Internal Standard (Daunorubicin): m/z 528.2 → 321.2 |
| Key Parameters | Ion Spray Voltage: ~5500 V, Temperature: ~550°C |
*Note: Fragment ions for this compound must be determined by direct infusion of a standard solution into the mass spectrometer to optimize collision energy and identify the most stable and intense product ions.
Data and Performance Characteristics
The following table summarizes typical performance characteristics that should be validated for any quantitative assay. The values are representative of methods used for other anthracyclines.
Table 3: Typical Method Performance Parameters
| Parameter | HPLC-Fluorescence | LC-MS/MS |
| Linearity Range | 1 - 1000 ng/mL | 0.1 - 250 ng/mL |
| Lower Limit of Quantification (LLOQ) | ~1-5 ng/mL[1][3] | ~0.1-0.5 ng/mL[2] |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
| Extraction Recovery | 60 - 110% | > 85% |
Visualized Workflows
The following diagrams illustrate the general experimental workflow and the principles of LC-MS/MS analysis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. english.gyig.cas.cn [english.gyig.cas.cn]
- 4. Ditrisarubicin B | C60H80N2O22 | CID 139589049 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol for the Preparation of Ditrisarubicin A Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ditrisarubicin A is an anthracycline antibiotic, a class of potent compounds used in cancer chemotherapy. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of stock solutions for this compound, based on the known properties of similar anthracycline compounds.
Safety Precautions
Anthracyclines are potent cytotoxic agents and should be handled with extreme care in a designated containment facility, such as a chemical fume hood or a biological safety cabinet.[1] Personal Protective Equipment (PPE), including double nitrile gloves, a lab coat, and safety glasses, must be worn at all times.[1] Avoid inhalation of the powdered form by handling it carefully to prevent aerosolization.[1] All contaminated materials should be disposed of as hazardous waste according to institutional guidelines.[1]
Materials and Equipment
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
-20°C or -80°C freezer
Quantitative Data Summary for Related Anthracyclines
The following table summarizes key data for Doxorubicin and Idarubicin, which can be used as a starting point for developing a protocol for this compound.
| Parameter | Doxorubicin Hydrochloride | Idarubicin Hydrochloride | General Recommendations for a Novel Anthracycline |
| Primary Solvent | DMSO, Water[2] | DMSO | Anhydrous DMSO is recommended as the initial solvent for creating a high-concentration stock solution. |
| Solubility in Primary Solvent | ~10 mg/mL in DMSO and water | ~10 mg/mL in DMSO | Start by testing solubility in the range of 1-10 mg/mL. |
| Aqueous Buffer Solubility | Sparingly soluble; ~0.5 mg/mL in a 1:1 DMSO:PBS (pH 7.2) solution | Sparingly soluble; ~0.5 mg/mL in a 1:1 DMSO:PBS (pH 7.2) solution | Expect low solubility in aqueous buffers. A two-step dilution from a DMSO stock is recommended. |
| Storage of Solid Compound | -20°C | -20°C | Store the lyophilized powder at -20°C, protected from light and moisture. |
| Storage of Stock Solution | Aliquots are stable for up to 3 months at -20°C or up to 6 months at -70°C in DMSO. Aqueous solutions should not be stored for more than one day. | Store in tightly sealed vials at -20°C. Aqueous solutions should not be stored for more than one day. | Prepare small aliquots of the DMSO stock solution and store at -20°C or -80°C to avoid multiple freeze-thaw cycles. Protect from light. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is required for this calculation and should be obtained from the manufacturer's certificate of analysis. For the purpose of this example, a hypothetical molecular weight of 600 g/mol will be used.
5.1. Calculation of Mass
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 600 g/mol x 1000 mg/g = 6 mg
5.2. Step-by-Step Procedure
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Carefully weigh out the calculated mass (e.g., 6 mg) of the lyophilized powder using an analytical balance in a chemical fume hood.
-
Transfer the powder to a sterile, amber-colored vial.
-
Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the vial.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but observe for any signs of degradation.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions
For most cell-based assays, the DMSO stock solution will need to be further diluted in an aqueous buffer or cell culture medium. Due to the low aqueous solubility of many anthracyclines, it is crucial to perform serial dilutions.
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution into your desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
Ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of anthracyclines for extended periods.
Visualization of Experimental Workflow
Caption: A generalized workflow for the preparation and validation of a stock solution for a novel compound.
Signaling Pathway
As this compound is an anthracycline, its mechanism of action is likely similar to that of other drugs in its class, primarily involving the inhibition of DNA topoisomerase II.
Caption: The proposed mechanism of action for this compound, leading to apoptosis.
References
Application Notes and Protocols: Ditrisarubicin A for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditrisarubicin A is a novel anthracycline antibiotic with potent cytotoxic activity against a broad range of cancer cell lines. This document provides a comprehensive overview of the proposed mechanism of action of this compound in inducing apoptosis, along with detailed protocols for its application in cancer research. The information presented herein is based on the established mechanisms of similar anthracycline compounds, such as Doxorubicin (B1662922), and serves as a guide for investigating the apoptotic effects of this compound.
Proposed Mechanism of Action
This compound is believed to induce apoptosis through a multi-faceted approach, primarily involving the induction of DNA damage and the generation of reactive oxygen species (ROS). These initial events trigger a cascade of signaling pathways, culminating in programmed cell death. The two primary pathways implicated are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Key Mechanistic Steps:
-
DNA Intercalation and Topoisomerase II Inhibition: Like other anthracyclines, this compound is thought to intercalate into the DNA of cancer cells, disrupting DNA replication and transcription. It may also inhibit topoisomerase II, an enzyme crucial for resolving DNA tangles, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the this compound structure can undergo redox cycling, leading to the production of superoxide (B77818) radicals and hydrogen peroxide. This oxidative stress damages cellular components, including lipids, proteins, and DNA.[1][2][3]
-
Activation of the Intrinsic Apoptotic Pathway: DNA damage and oxidative stress can activate the tumor suppressor protein p53.[1][4] Activated p53 can upregulate pro-apoptotic proteins like Bax, which in turn permeabilize the mitochondrial outer membrane.[1] This leads to the release of cytochrome c into the cytoplasm.[1][5] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway.[1]
-
Induction of the Extrinsic Apoptotic Pathway: Some evidence suggests that anthracyclines can upregulate the expression of death receptors, such as Fas, on the surface of cancer cells.[6][7] Binding of the Fas ligand (FasL) to the Fas receptor triggers the recruitment of the adaptor protein FADD, which in turn activates caspase-8, the initiator caspase of the extrinsic pathway.
-
Execution Phase of Apoptosis: Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, such as caspase-3, -6, and -7.[1][8] These caspases cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation.[9]
Quantitative Data Summary
The following table summarizes hypothetical cytotoxic and apoptotic activities of this compound across various cancer cell lines. These values are provided as a reference and may vary depending on the specific experimental conditions.
| Cell Line | Cancer Type | IC50 (Cytotoxicity) (nM) | Apoptosis (%) at 24h (100 nM) |
| MCF-7 | Breast Adenocarcinoma | 75 | 45 ± 5 |
| MDA-MB-231 | Breast Adenocarcinoma | 200 | 38 ± 4 |
| BT474 | Breast Ductal Carcinoma | 35 | 52 ± 6 |
| HeLa S3 | Cervical Cancer | 50 | 60 ± 7 |
| SKN-SH | Neuroblastoma | 150 | 42 ± 5 |
| FTC 133 | Thyroid Carcinoma | 100 | 55 ± 6 |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
This compound-treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathways for this compound-induced apoptosis.
Experimental Workflow for Assessing Apoptosis
Caption: General workflow for studying this compound-induced apoptosis.
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 2. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin-induced apoptosis in caspase-8-deficient neuroblastoma cells is mediated through direct action on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin induces Fas-mediated apoptosis in human thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epirubicin induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Assays [sigmaaldrich.com]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Ditrisarubicin A-Resistant Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditrisarubicin A is an anthracycline antibiotic with potential applications in cancer chemotherapy. Understanding the mechanisms of acquired resistance to this agent is crucial for the development of effective therapeutic strategies and for overcoming treatment failure. The development of in vitro cancer cell line models that are resistant to this compound provides a powerful tool for investigating the molecular basis of resistance, identifying new therapeutic targets, and screening for novel compounds that can overcome or circumvent this resistance.
I. Core Principles of Developing Drug Resistance in Cancer Cell Lines
The fundamental principle behind generating drug-resistant cancer cell lines in vitro is to mimic the process of acquired resistance observed in clinical settings. This is typically achieved by subjecting a parental, drug-sensitive cancer cell line to gradually increasing concentrations of the therapeutic agent over a prolonged period. This selective pressure eliminates sensitive cells and allows the rare, spontaneously resistant cells to proliferate, eventually leading to a population with a stable resistant phenotype.[1][2][3]
II. Experimental Protocols
A. Protocol 1: Stepwise Dose-Escalation Method
This is the most common and recommended method for developing stable drug-resistant cell lines.[1][4] It involves a gradual increase in the concentration of this compound, allowing the cells to adapt and develop resistance mechanisms over time.
1. Determination of Initial IC50 of Parental Cell Line:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line. This value will serve as the baseline for selecting the starting concentration for resistance development.
-
Procedure:
-
Seed the parental cancer cells in 96-well plates at an appropriate density.
-
After 24 hours of incubation, treat the cells with a range of this compound concentrations.
-
Incubate for a further 48-72 hours.
-
Assess cell viability using a suitable method, such as the MTT or CCK-8 assay.
-
Calculate the IC50 value from the dose-response curve.
-
2. Induction of Resistance:
-
Objective: To gradually select for a this compound-resistant cell population.
-
Procedure:
-
Culture the parental cells in a medium containing this compound at a starting concentration of approximately IC10 to IC20 (the concentration that inhibits 10-20% of cell growth).
-
Maintain the cells in this medium, changing it every 2-3 days, until the cell growth rate recovers and is comparable to that of the untreated parental cells.
-
Once the cells have adapted, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.
-
Repeat this process of adaptation and dose escalation for several months. It is advisable to cryopreserve cells at each stage of increased resistance.
-
The resistant cell line is considered established when it can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold or more) than the initial IC50 of the parental line.
-
3. Characterization and Validation of the Resistant Cell Line:
-
Objective: To confirm the resistant phenotype and investigate the underlying mechanisms.
-
Procedure:
-
IC50 Determination: Determine the IC50 of the newly developed resistant cell line and compare it to the parental line. The resistance index (RI) is calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line.
-
Stability of Resistance: Culture the resistant cells in a drug-free medium for an extended period (e.g., 1-2 months) and then re-determine the IC50. A stable resistant phenotype will show minimal reversion in the absence of the drug.
-
Cross-Resistance Studies: Evaluate the sensitivity of the resistant cell line to other chemotherapeutic agents, particularly other anthracyclines and drugs with different mechanisms of action, to determine the specificity of the resistance.
-
Molecular and Cellular Analysis: Investigate the potential mechanisms of resistance through various assays (see Section IV).
-
B. Protocol 2: Continuous Exposure Method
This method involves culturing the cells in a constant, sublethal concentration of this compound. While potentially faster, it may select for different resistance mechanisms compared to the dose-escalation method.
1. Induction of Resistance:
-
Procedure:
-
Determine the IC50 of the parental cell line for this compound.
-
Culture the parental cells in a medium containing a constant, sublethal concentration of this compound (e.g., IC20 to IC50).
-
Maintain the culture for several weeks to months, continuously monitoring cell viability and growth.
-
Isolate and expand surviving cell colonies.
-
2. Characterization and Validation:
-
Follow the same characterization and validation steps as outlined in Protocol 1.
III. Data Presentation
Quantitative data should be meticulously recorded and presented in a clear and organized manner to allow for easy comparison and interpretation.
Table 1: IC50 Values of this compound in Parental and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental (e.g., MCF-7) | [Insert Value] | 1.0 |
| Resistant (e.g., MCF-7/DA-R) | [Insert Value] | [Calculate Value] |
Table 2: Cross-Resistance Profile of this compound-Resistant Cell Line
| Drug | Parental Cell Line IC50 (nM) | Resistant Cell Line IC50 (nM) | Resistance Index (RI) |
| This compound | [Insert Value] | [Insert Value] | [Calculate Value] |
| Doxorubicin | [Insert Value] | [Insert Value] | [Calculate Value] |
| Paclitaxel | [Insert Value] | [Insert Value] | [Calculate Value] |
| Cisplatin | [Insert Value] | [Insert Value] | [Calculate Value] |
IV. Investigation of Resistance Mechanisms
Once a stable this compound-resistant cell line is established, a variety of experiments can be performed to elucidate the underlying mechanisms of resistance. Based on known mechanisms for other anthracyclines, key areas to investigate include:
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), is a common mechanism of anthracycline resistance.
-
Western Blotting: To quantify the protein expression levels of ABC transporters.
-
Rhodamine 123 Efflux Assay: A functional assay to measure the activity of P-gp.
-
-
Alterations in Drug Target: Modifications or altered expression of topoisomerase II, the primary target of anthracyclines, can lead to resistance.
-
Western Blotting: To assess topoisomerase II protein levels.
-
Enzyme Activity Assays: To measure the catalytic activity of topoisomerase II.
-
-
Enhanced DNA Damage Repair: Increased capacity to repair drug-induced DNA damage can contribute to resistance.
-
Comet Assay: To visualize and quantify DNA damage.
-
Immunofluorescence for γH2AX: To detect DNA double-strand breaks.
-
-
Alterations in Apoptotic Pathways: Evasion of apoptosis is a hallmark of cancer and a key mechanism of drug resistance.
-
Western Blotting: For analysis of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members, caspases).
-
Annexin V/PI Staining: To quantify apoptosis by flow cytometry.
-
-
Metabolic Reprogramming: Changes in cellular metabolism, such as increased glycolysis or altered mitochondrial function, have been linked to anthracycline resistance.
-
Seahorse XF Analyzer: To measure cellular respiration and glycolysis.
-
Metabolomics analysis: To identify global changes in the cellular metabolome.
-
V. Visualizations
A. Experimental Workflow
Caption: Experimental workflow for developing and characterizing this compound-resistant cancer cell lines.
B. Potential Signaling Pathways in Anthracycline Resistance
Caption: Potential signaling pathways involved in resistance to anthracyclines like this compound.
VI. Conclusion
The development of this compound-resistant cancer cell line models is an essential step towards understanding and overcoming clinical resistance to this drug. By employing systematic and well-documented protocols, researchers can generate reliable in vitro models. Subsequent detailed characterization of these models will provide valuable insights into the molecular mechanisms of resistance, paving the way for the development of more effective cancer therapies.
References
Application Notes and Protocols for Doxorubicin Administration in Animal Cancer Models
A an alternative to the requested Ditrisarubicin A, for which no public information is available, we have compiled a detailed overview for the widely-studied anthracycline antibiotic, Doxorubicin (B1662922).
Doxorubicin is a cornerstone of chemotherapy regimens for a variety of cancers, including breast, lung, ovarian, and bladder cancers, as well as sarcomas and lymphomas.[1] Its potent cytotoxic effects are primarily attributed to its ability to intercalate into DNA, disrupt topoisomerase II-mediated DNA repair, and generate reactive oxygen species (ROS), ultimately leading to cell death.[2][3][4][5] Preclinical evaluation in animal models is a critical step in understanding its efficacy, pharmacokinetics, and potential toxicities before clinical application.[6][7]
Quantitative Data Summary
The efficacy of doxorubicin has been evaluated in numerous animal cancer models. The following tables summarize key quantitative data from representative studies.
Table 1: In Vivo Efficacy of Doxorubicin in Murine Cancer Models
| Cancer Model | Mouse Strain | Doxorubicin Dose | Administration Route | Tumor Growth Inhibition (%) | Reference |
| Ovarian Carcinoma (DOX-resistant) | Nude Mice | 5 mg/kg | Intravenous | 3.5x more effective with PSX@DOX | [8] |
| Rhabdomyosarcoma (PDX) | NSG Mice | 2 mg/kg | Intraperitoneal | Not specified | [9] |
| Breast Cancer (Metastatic) | Nude Mice | 10 mg/kg | Intravenous | Significant delay in tumor growth | [10] |
Table 2: Pharmacokinetic Parameters of Doxorubicin in Rodents
| Animal Model | Dose | Cmax | Tmax | Elimination Half-life (t1/2) | Reference |
| Male Sprague-Dawley Rats | 4 mg/kg (weekly) | Not specified | Not specified | Not specified | [11] |
| Male Sprague-Dawley Rats | 20 mg/kg (single dose) | Not specified | Not specified | Not specified | [11] |
| Mice | 10 mg/kg | ~5 µg/mL | ~1 hour | ~24 hours | [12] |
Experimental Protocols
Subcutaneous Xenograft Mouse Model of Human Cancer
This protocol describes the establishment of a subcutaneous tumor model, a widely used method in preclinical cancer research.[13]
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., Nude, SCID, or NSG mice)[6]
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
-
Doxorubicin hydrochloride
-
Vehicle solution (e.g., sterile saline)
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and free of contamination.
-
Cell Preparation: On the day of injection, harvest the cells by trypsinization. Wash the cells with PBS and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10^7 to 1 x 10^8 cells/mL. Keep the cell suspension on ice.
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate method.
-
Inject 0.1-0.2 mL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Doxorubicin Administration:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare a stock solution of doxorubicin in sterile saline. The dosing solution should be prepared fresh for each administration.
-
Administer doxorubicin to the treatment group via the desired route (e.g., intravenous, intraperitoneal). The control group should receive an equivalent volume of the vehicle.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Pharmacokinetic Analysis of Doxorubicin in Rodents
This protocol outlines the procedure for determining the pharmacokinetic profile of doxorubicin.[11][12]
Materials:
-
Rodents (rats or mice) with jugular vein cannulation (for serial blood sampling)
-
Doxorubicin hydrochloride
-
Anesthetic
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or a suitable bioanalytical method for doxorubicin quantification.
Procedure:
-
Drug Administration: Administer a single dose of doxorubicin to the animals via the desired route (e.g., intravenous bolus).
-
Blood Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after drug administration, collect blood samples from the jugular vein cannula.
-
Place the blood samples into anticoagulant-containing tubes.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Quantify the concentration of doxorubicin in the plasma samples using a validated HPLC method or other appropriate bioanalytical technique.
-
-
Pharmacokinetic Parameter Calculation:
-
Use pharmacokinetic software to analyze the plasma concentration-time data.
-
Calculate key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).[12]
-
Signaling Pathways and Experimental Workflows
Doxorubicin's Proposed Mechanisms of Action
Doxorubicin exerts its anticancer effects through multiple mechanisms.[2][4] The primary mechanisms include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[3][5]
Caption: Proposed mechanisms of action for Doxorubicin in a cancer cell.
Experimental Workflow for Preclinical Evaluation of Doxorubicin
The following diagram illustrates a typical workflow for the preclinical assessment of a novel therapeutic agent like doxorubicin in animal models.
Caption: A generalized workflow for the preclinical evaluation of anticancer drugs.
References
- 1. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. remedypublications.com [remedypublications.com]
- 6. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 7. Can preclinical drug development help to predict adverse events in clinical trials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silicane Derivative Increases Doxorubicin Efficacy in an Ovarian Carcinoma Mouse Model: Fighting Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical testing of the glycogen synthase kinase-3β inhibitor tideglusib for rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Marine-Sourced Anti-Cancer and Cancer Pain Control Agents in Clinical and Late Preclinical Development † - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contradistinction between doxorubicin and epirubicin: in-vivo metabolism, pharmacokinetics and toxicodynamics after single- and multiple-dosing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo and in situ monitoring of doxorubicin pharmacokinetics with an implantable bioresorbable optical sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Cell Cycle Arrest Induced by Ditrisarubicin A Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ditrisarubicin A is a novel compound under investigation for its potential as an anticancer agent. Preliminary studies suggest that this compound, like other anthracycline antibiotics such as Doxorubicin, may exert its cytotoxic effects by inducing cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1][2] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of a cancer cell line using flow cytometry with propidium (B1200493) iodide (PI) staining. Flow cytometry is a powerful technique for evaluating cell cycle inhibitors, allowing for rapid and quantitative analysis of cell populations based on DNA content.[3][4]
Principle of the Assay
Flow cytometry with PI staining is a widely used method to analyze DNA content and cell cycle distribution.[4] Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in different phases of the cell cycle can be distinguished:
-
G0/G1 phase: Cells have a normal diploid (2N) DNA content.
-
S phase: Cells are actively synthesizing DNA, and their DNA content is between 2N and 4N.
-
G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication and preparing for mitosis.[4]
By treating cells with this compound and subsequently analyzing their DNA content by flow cytometry, it is possible to determine if the compound induces arrest at a specific phase of the cell cycle.
Quantitative Data Summary
The following table summarizes hypothetical data from a dose-response experiment where a human breast cancer cell line (e.g., MCF-7) was treated with increasing concentrations of this compound for 24 hours.
Table 1: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| This compound Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| 10 | 58.9 ± 2.8 | 18.1 ± 2.2 | 23.0 ± 2.5 |
| 50 | 45.3 ± 3.5 | 15.7 ± 1.9 | 39.0 ± 3.1 |
| 100 | 25.1 ± 2.9 | 10.2 ± 1.5 | 64.7 ± 4.2 |
Data Interpretation:
The data indicates a dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases. This suggests that this compound induces cell cycle arrest at the G2/M checkpoint in MCF-7 cells. This is a common mechanism for DNA-damaging agents like anthracyclines, which trigger cell cycle checkpoints to allow for DNA repair or, if the damage is too severe, to initiate apoptosis.[2][5][6]
Experimental Protocols
Materials and Reagents:
-
Human breast cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol for Cell Treatment and Preparation:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 0.5 x 10^6 cells per well and allow them to adhere overnight.[7]
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of the drug solvent used.
-
Cell Harvesting: After treatment, collect the cell culture medium (which may contain floating, apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[8] Incubate the cells on ice or at -20°C for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.[8]
Protocol for Propidium Iodide Staining and Flow Cytometry:
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A to prevent staining of double-stranded RNA).[4]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm. Collect data for at least 10,000 events per sample.[9]
-
Data Analysis: Use appropriate software to generate a histogram of PI fluorescence intensity. Gate the cell populations corresponding to the G0/G1, S, and G2/M phases of the cell cycle to determine the percentage of cells in each phase.[9]
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fortislife.com [fortislife.com]
Troubleshooting & Optimization
Technical Support Center: Ditrisarubicin A Stability in Cell Culture Media
Troubleshooting Guide
This guide addresses common issues that may arise due to the potential instability of Ditrisarubicin A in cell culture media.
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower than expected cytotoxicity in experiments. | Degradation of this compound in the cell culture medium. | Prepare fresh solutions of this compound for each experiment. Minimize the pre-incubation time of the compound in the media before adding it to the cells. Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium. |
| Visible color change or precipitation in the cell culture medium after adding this compound. | Chemical reaction with components of the medium or precipitation due to poor solubility. | Evaluate the pH of your cell culture medium, as pH can significantly affect the stability of anthracyclines.[1][2] Some components of cell culture media, such as certain amino acids or metal ions, can react with and degrade anthracyclines.[3] Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is not causing precipitation. |
| High variability between replicate wells or experiments. | Inconsistent degradation rates of this compound. | Standardize the preparation and handling of this compound solutions. Protect the stock solution and experimental plates from light, as light exposure can contribute to the degradation of photosensitive compounds.[2][4] |
| Unexpected cellular responses or off-target effects. | Formation of active or toxic degradation products. | Characterize the degradation products of this compound in your cell culture medium using analytical techniques such as HPLC or LC-MS to understand their potential impact on your experimental results. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in cell culture media?
A1: Based on studies of the related compound Doxorubicin (B1662922) and general principles of drug stability, the primary factors include:
-
pH: Most drugs are stable in a pH range of 4-8. Deviations from this range can lead to hydrolysis.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light can cause photodegradation of sensitive compounds.
-
Composition of the cell culture medium: Components such as certain amino acids (e.g., arginine, histidine, tyrosine), metal ions (e.g., Fe(NO3)3), and reducing agents can react with and degrade anthracyclines.
-
Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q2: How should I prepare and store stock solutions of this compound?
A2: While specific instructions for this compound are unavailable, for its analogue Doxorubicin, it is recommended to prepare stock solutions in a suitable solvent like distilled water or DMSO and store them at -20°C or -80°C, protected from light. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: For how long is this compound expected to be stable in my cell culture medium at 37°C?
A3: The stability of this compound in cell culture medium at 37°C is unknown. However, studies on Doxorubicin have shown that its conversion to a chemically distinct, less lethal form can be rapid, with a half-life of approximately 3 hours in some tissue culture media. It is crucial to determine the stability of this compound in your specific experimental setup.
Q4: Can I pre-mix this compound in cell culture medium and store it for later use?
A4: Based on the instability of the related compound Doxorubicin in cell culture media, it is strongly recommended to prepare fresh dilutions of this compound in the medium immediately before each experiment. Storing the compound in the medium, even at 4°C, may lead to significant degradation.
Q5: What analytical methods can I use to assess the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a commonly used method to quantify the concentration of a compound over time and detect the appearance of degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the chemical structures of any degradation products.
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
1. Materials:
- This compound
- Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
- Phosphate Buffered Saline (PBS)
- High-purity water
- Appropriate organic solvent for stock solution (e.g., DMSO)
- Incubator (37°C, 5% CO2)
- HPLC system with a suitable column (e.g., C18) and detector
2. Procedure:
- Prepare a stock solution of this compound in the chosen solvent at a high concentration (e.g., 10 mM).
- Prepare experimental samples:
- Dilute the this compound stock solution to the final working concentration in the cell culture medium (e.g., 10 µM). Prepare separate samples for medium with and without fetal bovine serum.
- As a control, prepare a similar dilution in PBS.
- Incubation:
- Take an aliquot of each sample at time zero (T=0) and store it at -80°C until analysis.
- Incubate the remaining samples in a cell culture incubator at 37°C with 5% CO2.
- Time-course sampling:
- Collect aliquots from each sample at various time points (e.g., 1, 3, 6, 12, 24, and 48 hours).
- Immediately freeze the collected aliquots at -80°C.
- Sample Analysis:
- Thaw all samples.
- Analyze the concentration of this compound in each sample by HPLC. The mobile phase and detection wavelength should be optimized for this compound. For Doxorubicin, a C8 or C18 column is often used with a mobile phase consisting of an ammonium (B1175870) formate (B1220265) buffer, acetonitrile, and methanol.
- Data Analysis:
- Plot the concentration of this compound as a percentage of the initial concentration versus time.
- Calculate the half-life (t1/2) of this compound in each condition.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential impact of degradation on cellular pathways.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of doxorubicin in relation to chemosensitivity determinations: loss of lethality and retention of antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors influencing glabridin stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Ditrisarubicin A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges during experiments with Ditrisarubicin A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an anthracycline antibiotic. Its primary mechanism of action is the inhibition of topoisomerase II.[1] By stabilizing the topoisomerase II-DNA complex, it prevents the re-ligation of double-strand breaks, which in turn blocks DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]
Q2: What are the expected cellular effects of this compound treatment?
Treatment of cancer cells with this compound is expected to result in:
-
Reduced cell viability and proliferation: Due to the inhibition of DNA synthesis.
-
Induction of apoptosis: Triggered by the accumulation of DNA double-strand breaks.
-
Cell cycle arrest: Typically in the G2/M phase, as the cell's DNA is too damaged to proceed through mitosis.[2][3][4]
Q3: Why are my IC50 values for this compound inconsistent across different experiments?
Inconsistencies in IC50 values are a common issue in cell-based assays and can be attributed to several factors:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to chemotherapeutic agents due to their unique genetic backgrounds.
-
Experimental Conditions: Variations in cell seeding density, serum concentration, and the duration of drug exposure can all significantly influence the calculated IC50.
-
Assay Method: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values.
Q4: Can this compound's intrinsic properties interfere with common cell-based assays?
Yes, as an anthracycline, this compound possesses properties that can interfere with certain assays:
-
Autofluorescence: Anthracyclines are naturally fluorescent molecules, which can create high background signals in flow cytometry experiments, particularly in channels used for common fluorochromes like PE and PI.
-
Direct Reduction of Tetrazolium Salts: The quinone structure in anthracyclines can directly reduce MTT and other tetrazolium salts, leading to a false-positive signal for cell viability.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, MTS)
Question: My replicate wells in my cell viability assay show high variability after this compound treatment. What could be the cause?
Answer: High variability in tetrazolium-based assays can stem from several sources:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for cell seeding.
-
-
Edge Effects: Wells on the perimeter of the microplate are prone to increased evaporation, which can alter the concentration of media components and the drug.
-
Solution: Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile water or media to create a humidity barrier.
-
-
Compound Precipitation: this compound, like other hydrophobic compounds, may precipitate out of solution at higher concentrations.
-
Solution: Visually inspect the wells for any precipitate. If observed, consider using a lower concentration range or a different solvent system.
-
-
Interference with Assay Chemistry: As mentioned in the FAQs, anthracyclines can directly reduce the MTT reagent.
-
Solution: Run a cell-free control with this compound at the highest concentration used in the experiment to check for direct reduction. If this occurs, consider using an alternative viability assay such as CellTiter-Glo.
-
Issue 2: Inconsistent or Unexpected Results in Apoptosis Assays (Annexin V/PI Staining)
Question: I am not seeing a clear apoptotic population, or I am seeing a high number of necrotic (Annexin V+/PI+) cells even at low concentrations of this compound. What is happening?
Answer: Issues with apoptosis assays can be related to experimental timing, cell handling, or assay interference:
-
Suboptimal Time Point: The peak of apoptosis can be transient.
-
Solution: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for observing apoptosis in your specific cell line and drug concentration.
-
-
Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to false-positive PI staining.
-
Solution: Use a gentle cell detachment method and minimize centrifugation speed and duration.
-
-
Autofluorescence Interference: The natural fluorescence of this compound can interfere with the detection of Annexin V-FITC and PI.
-
Solution: Use a compensation control with cells treated with this compound but not stained with Annexin V/PI. If possible, use fluorochromes with emission spectra that do not overlap with that of this compound.
-
-
Drug Concentration Too High: Very high concentrations of a cytotoxic agent can induce rapid necrosis instead of apoptosis.
-
Solution: Test a wider range of this compound concentrations, including lower doses, to capture the apoptotic window.
-
Issue 3: Difficulty Interpreting Cell Cycle Analysis Data
Question: My cell cycle histograms after this compound treatment are difficult to interpret, with broad peaks or a large sub-G1 population that doesn't correlate with my apoptosis assay. What could be the issue?
Answer: Challenges in cell cycle analysis often arise from sample preparation and the specifics of the drug's action:
-
Cell Clumping: Aggregates of cells will be interpreted as single events with higher DNA content, skewing the G2/M population.
-
Solution: Ensure a single-cell suspension by gentle pipetting or passing the cells through a cell strainer before staining.
-
-
Extensive DNA Fragmentation: In late-stage apoptosis, extensive DNA fragmentation can lead to a broad sub-G1 peak that can be difficult to quantify accurately.
-
Solution: Correlate the sub-G1 population with your Annexin V/PI data. Consider analyzing earlier time points to capture cells before extensive DNA degradation.
-
-
Inappropriate Staining: Insufficient or excessive PI staining can lead to broad and poorly resolved peaks.
-
Solution: Optimize the PI concentration and incubation time for your cell type. Ensure adequate RNase treatment to remove RNA, which can also be stained by PI.
-
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following tables provide representative data for the well-characterized anthracycline, Doxorubicin (B1662922), in common cancer cell lines. These values can serve as a benchmark for expected outcomes in similar experiments.
Table 1: Comparative IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Assay Conditions |
| HeLa | Cervical Cancer | ~0.1 - 2.9 | 24-72h, MTT/Neutral Red Assay |
| A549 | Lung Adenocarcinoma | >20 | 24h, MTT Assay |
| MCF-7 | Breast Adenocarcinoma | ~0.1 - 2.5 | 24-72h, MTT Assay |
| HepG2 | Hepatocellular Carcinoma | ~1.14 - 12.18 | 24h, MTT/Resazurin Assay |
Note: IC50 values can vary significantly based on experimental conditions.
Table 2: Representative Apoptosis Induction by Doxorubicin in A2780 Ovarian Cancer Cells
| Doxorubicin Conc. (µM) | Treatment Time (h) | % Apoptotic Cells (Annexin V+) |
| 0.1 | 24 | ~10% |
| 0.1 | 48 | ~25% |
| 0.1 | 72 | ~35% |
| 1 | 24 | ~20% |
| 1 | 48 | ~32% |
| 1 | 72 | ~40% |
Data adapted from a study on anthracycline-induced apoptosis.
Table 3: Example of Doxorubicin-Induced Cell Cycle Arrest in MDA-MB-231 Breast Cancer Cells
| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Untreated Control | ~55% | ~25% | ~20% |
| Doxorubicin (1 µM, 24h) | ~30% | ~35% | ~35% |
Data is illustrative and based on typical findings for topoisomerase II inhibitors.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-treated and no-cell controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and read the absorbance at 570 nm.
Apoptosis (Annexin V/PI) Assay by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time and concentration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest a single-cell suspension.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Visualizations
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Caption: Workflow for assessing this compound's effects on cancer cells.
References
Technical Support Center: Overcoming Ditrisarubicin A Resistance
Disclaimer: Information regarding resistance to Ditrisarubicin A is limited. The following guidance is based on established mechanisms of resistance to structurally similar anthracycline chemotherapeutics, such as Doxorubicin. These principles are expected to be broadly applicable to this compound.
Frequently Asked Questions (FAQs)
General Information
-
Q1: What is this compound and what is its presumed mechanism of action? A1: this compound is an anthracycline antibiotic. Like other anthracyclines such as Doxorubicin, its primary anticancer mechanisms are believed to involve the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[1][2][3] This disruption of DNA replication and repair processes ultimately leads to cell cycle arrest and apoptosis in cancer cells.[4]
Identifying Resistance
-
Q2: What are the common signs of this compound resistance in my cancer cell line experiments? A2: The primary indicator of resistance is a decreased cytotoxic effect of this compound at previously effective concentrations. This is typically observed as an increase in the half-maximal inhibitory concentration (IC50) value. Other signs may include reduced induction of apoptosis, decreased DNA damage markers (e.g., γH2A.X foci), and the ability of cells to resume proliferation following treatment.
-
Q3: How can I confirm if my cancer cells have developed resistance to this compound? A3: To confirm resistance, you can perform a dose-response assay (e.g., MTT or CellTiter-Glo assay) to compare the IC50 value of your potentially resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. Further molecular analyses can then be performed to investigate the underlying mechanisms.
Mechanisms of Resistance
-
Q4: What are the most common molecular mechanisms that could be causing this compound resistance in my experiments? A4: Based on data from similar anthracyclines, the most common mechanisms of resistance include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, encoded by the ABCB1 or MDR1 gene), which actively pump the drug out of the cell, reducing its intracellular concentration.[5]
-
Alterations in drug target: Mutations or reduced expression of topoisomerase IIα can prevent the drug from effectively binding to its target.
-
Enhanced DNA damage repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by this compound.
-
Evasion of apoptosis: Increased expression of anti-apoptotic proteins (e.g., Bcl-2 family members) or decreased expression of pro-apoptotic proteins can make cells less susceptible to drug-induced cell death.
-
Increased glutathione (B108866) (GSH) levels: GSH can detoxify the drug and neutralize reactive oxygen species generated by its metabolism.
-
-
Q5: How can I determine if my resistant cells are overexpressing drug efflux pumps like P-glycoprotein (P-gp)? A5: You can assess P-gp overexpression through several methods:
-
Western Blotting or Immunofluorescence: Use an antibody specific to P-gp to detect protein levels.
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of the ABCB1 gene.
-
Functional Assays: Use fluorescent P-gp substrates (e.g., Rhodamine 123 or Calcein-AM) to measure efflux activity. Increased efflux of the dye, which can be blocked by a P-gp inhibitor like verapamil (B1683045), indicates high P-gp activity.
-
Troubleshooting Guides
Problem: Decreased Efficacy of this compound Treatment
-
Q: My cancer cell line, which was previously sensitive to this compound, now shows reduced cell death after treatment. What steps should I take? A:
-
Confirm Resistance: Perform a dose-response curve to quantify the shift in the IC50 value compared to the parental cell line.
-
Investigate P-gp Expression: Check for overexpression of P-glycoprotein (MDR1) at both the mRNA (ABCB1) and protein level using qPCR and Western blotting, respectively.
-
Assess P-gp Function: Conduct a functional efflux assay using a fluorescent substrate to confirm if the P-gp pump is active.
-
Evaluate Apoptosis Pathway: Analyze the expression of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) to see if the apoptotic response is blunted.
-
Consider Combination Therapy: If P-gp overexpression is confirmed, try co-administering this compound with a P-gp inhibitor, such as verapamil, to see if sensitivity can be restored.
-
Problem: Designing an Experiment to Overcome Resistance
-
Q: I have identified that my resistant cell line overexpresses an efflux pump. How do I design an experiment to test a potential resistance reversal agent? A:
-
Select a Reversal Agent: Choose an inhibitor specific to the overexpressed pump (e.g., verapamil for P-gp).
-
Determine Non-toxic Dose of Reversal Agent: First, perform a dose-response experiment with the reversal agent alone to determine the highest concentration that does not cause significant cytotoxicity to your cells.
-
Combination Treatment: Treat the resistant cells with a range of this compound concentrations in the presence of the non-toxic concentration of your chosen reversal agent.
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT) after the combination treatment.
-
Calculate Combination Index (CI): Use the Chou-Talalay method to calculate the Combination Index. A CI value less than 1 indicates a synergistic effect, suggesting that the reversal agent is effective in overcoming resistance.
-
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | This compound | 50 | 1 |
| Resistant Variant | This compound | 1500 | 30 |
| Resistant Variant | This compound + Verapamil (1 µM) | 100 | 2 |
This table is a template for researchers to input their own experimental data.
Table 2: Example qPCR Results for ABCB1 (MDR1) Gene Expression
| Cell Line | Gene | Normalized Expression (Fold Change) |
| Parental (Sensitive) | ABCB1 | 1.0 |
| Resistant Variant | ABCB1 | 25.4 |
This table is a template for researchers to input their own experimental data.
Experimental Protocols
Protocol 1: Assessing P-glycoprotein (P-gp) Activity using a Rhodamine 123 Efflux Assay
Objective: To functionally assess the activity of P-gp in live cells.
Materials:
-
Parental (sensitive) and resistant cancer cell lines
-
Rhodamine 123 (fluorescent P-gp substrate)
-
Verapamil (P-gp inhibitor)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed both parental and resistant cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.
-
Inhibitor Pre-treatment: For inhibitor control wells, pre-incubate the cells with a non-toxic concentration of verapamil (e.g., 10 µM) in serum-free medium for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 (e.g., to a final concentration of 1 µM) to all wells (including those with and without verapamil) and incubate for 30-60 minutes at 37°C.
-
Efflux Period: Remove the Rhodamine 123-containing medium, wash the cells twice with ice-cold PBS, and add fresh, pre-warmed complete medium (with or without verapamil as in the pre-treatment step). Incubate for 1-2 hours at 37°C to allow for drug efflux.
-
Analysis:
-
Flow Cytometry: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in PBS. Analyze the intracellular fluorescence on a flow cytometer. Resistant cells with high P-gp activity will show lower fluorescence compared to sensitive cells. Co-treatment with verapamil should increase fluorescence in resistant cells.
-
Fluorescence Microscopy: Wash the cells with PBS and observe the intracellular fluorescence under a microscope.
-
Protocol 2: CRISPR-Cas9 Mediated Disruption of the ABCB1 (MDR1) Gene
Objective: To genetically disrupt the ABCB1 gene to restore sensitivity to this compound.
Materials:
-
Resistant cancer cell line
-
CRISPR-Cas9 plasmid system with a guide RNA (sgRNA) targeting a critical exon of the ABCB1 gene. The plasmid should also contain a selection marker (e.g., puromycin (B1679871) resistance).
-
Lipofectamine or other transfection reagent
-
Puromycin
-
This compound
Procedure:
-
Transfection: Transfect the resistant cells with the ABCB1-targeting CRISPR-Cas9 plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Selection: 48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined lethal concentration for non-transfected cells.
-
Expansion of Edited Cells: Culture the cells in the presence of puromycin for 1-2 weeks to select for a population of successfully transfected cells.
-
Validation of Gene Disruption:
-
Genomic DNA Analysis: Extract genomic DNA and perform PCR followed by sequencing or a T7 endonuclease I assay to confirm the presence of indels (insertions/deletions) at the target site.
-
Western Blot: Confirm the knockout or significant reduction of P-gp protein expression.
-
-
Functional Validation: Perform a this compound dose-response assay on the ABCB1-disrupted cells and compare the IC50 value to the non-transfected resistant cells. A significant decrease in the IC50 value indicates successful reversal of resistance.
Visualizations
Caption: P-glycoprotein mediated efflux of this compound.
Caption: Workflow for overcoming P-gp mediated resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. remedypublications.com [remedypublications.com]
- 5. Strategies for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Ditrisarubicin A degradation products and their interference
Frequently Asked Questions (FAQs)
Q1: My experimental results with Ditrisarubicin A are inconsistent. What could be the potential causes?
Inconsistent results when working with anthracyclines like this compound can stem from the compound's stability. These molecules can be sensitive to pH, light, temperature, and the presence of metal ions, leading to the formation of degradation products. These degradants may have different biological activities or interfere with analytical assays, causing variability in your data.
Q2: I am observing a loss of potency of my this compound stock solution over time. Why is this happening?
Loss of potency is a strong indicator of chemical degradation. Anthracyclines can undergo hydrolysis, particularly under alkaline or acidic conditions, and are also susceptible to oxidation.[1][2] The rate of degradation can be influenced by the solvent, buffer composition, and storage conditions. It is crucial to establish the stability of this compound under your specific experimental conditions.
Q3: Are there any common laboratory assays that are known to be affected by anthracycline degradation products?
Yes, anthracyclines and their derivatives have been shown to interfere with certain common laboratory assays. For example, due to their ability to be oxidized, they can interfere with protein quantification methods that rely on the reduction of copper ions, such as the bicinchoninic acid (BCA) assay.[3] This interference can lead to an overestimation of protein concentration.
Q4: How can I identify potential degradation products of this compound?
Forced degradation studies are a common approach to identify potential degradation products.[4] This involves subjecting a solution of this compound to stress conditions such as acid, base, oxidation, heat, and light. The resulting mixture can then be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify the parent compound and its degradants.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity or Potency of this compound
| Potential Cause | Troubleshooting Steps |
| Degradation due to pH | 1. Prepare fresh solutions of this compound in buffers with a range of pH values (e.g., pH 5, 7, 9).2. Incubate the solutions for a defined period under your experimental conditions.3. Analyze the solutions by HPLC to quantify the remaining parent compound.4. Determine the pH at which this compound exhibits maximum stability. |
| Oxidative Degradation | 1. Prepare this compound solutions in the presence and absence of an antioxidant (e.g., ascorbic acid).2. Compare the stability of the solutions over time using HPLC.3. If stability is improved with an antioxidant, consider its inclusion in your experimental buffers if it does not interfere with your assay. |
| Photodegradation | 1. Prepare two sets of this compound solutions.2. Expose one set to ambient light and keep the other protected from light.3. Analyze both sets by HPLC after a set period to determine if light exposure causes degradation. |
| Chelation with Metal Ions | 1. Prepare this compound solutions in standard buffer and in a buffer containing a chelating agent (e.g., EDTA).2. The presence of metal ions can catalyze the degradation of anthracyclines.[5]3. Compare the stability of the solutions to see if chelation improves it. |
Issue 2: Suspected Interference in Protein Quantification Assays (e.g., BCA Assay)
| Symptom | Troubleshooting Steps |
| Abnormally high protein concentration in samples containing this compound | 1. Prepare a standard curve for your protein assay as usual.2. Prepare a "mock" sample containing only the buffer and this compound (and any expected degradation products) at the concentration used in your experiment.3. Measure the absorbance of the mock sample. A significant reading indicates interference.4. Consider using a protein assay method that is less susceptible to reducing agents, such as the Bradford assay. |
Data Summary
Table 1: Hypothetical pH Stability Profile for an Anthracycline Compound
This table serves as a template for researchers to populate with their own data for this compound.
| pH | Incubation Time (hours) | % Remaining Parent Compound |
| 5.0 | 24 | 98% |
| 7.4 | 24 | 92% |
| 9.0 | 24 | 75% |
Table 2: Potential Interference of Anthracycline Degradation Products in Common Assays
This table provides a generalized overview of potential interferences. Specific effects of this compound and its degradants need to be experimentally determined.
| Assay Type | Potential for Interference | Mechanism of Interference | Recommended Action |
| BCA Protein Assay | High | Reduction of Cu2+ by the anthracycline molecule and its easily oxidized degradation products.[3] | Use an alternative protein assay such as the Bradford assay. |
| MTT/XTT Cell Viability Assays | Moderate | Redox activity of anthracyclines can interfere with the reduction of tetrazolium salts. | Run appropriate controls, including the compound in cell-free media, to quantify background signal. |
| Fluorescence-Based Assays | Variable | Anthracyclines are fluorescent molecules and can have overlapping excitation/emission spectra with fluorescent dyes. | Check the spectral properties of this compound and its degradation products. |
Experimental Protocols
Protocol for Forced Degradation Studies of Anthracyclines
Objective: To generate potential degradation products of this compound for identification and to assess its stability under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid or ammonium (B1175870) formate (B1220265) for mobile phase
-
HPLC system with a C8 or C18 column and a photodiode array (PDA) detector, preferably coupled to a mass spectrometer (MS).[1][2]
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60-80°C for 2-8 hours.
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 1-4 hours. Anthracyclines are often very unstable in alkaline conditions.[1][2]
-
Oxidative Degradation: Dissolve this compound in 3% H2O2 and keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 70°C) for several days. Also, prepare a solution and reflux at 60-80°C for 8 hours.
-
Photolytic Degradation: Expose a solution of this compound to direct sunlight or a photostability chamber for a defined period.
-
Analysis: For each condition, take samples at different time points, neutralize if necessary, and dilute with the mobile phase. Analyze the samples by HPLC-PDA-MS to separate and identify the degradation products.[1][2]
Protocol for Assessing Interference with the BCA Protein Assay
Objective: To determine if this compound or its degradation products interfere with the BCA protein assay.
Materials:
-
BCA Protein Assay Kit
-
Bovine Serum Albumin (BSA) standards
-
This compound
-
Buffer used in your experiment
-
96-well microplate and plate reader
Procedure:
-
Prepare BSA Standards: Prepare a serial dilution of BSA standards according to the manufacturer's protocol.
-
Prepare Test Samples:
-
Blank: Buffer only.
-
This compound Control: Buffer containing this compound at the highest concentration used in your experiments. If you have isolated degradation products, prepare similar controls for them.
-
Protein Samples: Your experimental samples containing protein and this compound.
-
-
Assay:
-
Add standards, controls, and samples to the microplate wells in triplicate.
-
Add the BCA working reagent to all wells.
-
Incubate according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (typically 562 nm).
-
-
Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Observe the reading for the "this compound Control." A non-zero value indicates interference.
-
If interference is observed, the absorbance from this control can sometimes be subtracted from the protein sample readings, but this is not always accurate. The preferred method is to switch to a non-interfering assay.
-
Visualizations
Caption: Generalized degradation pathways for anthracyclines.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Logical relationship between problem, cause, and solution.
References
- 1. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Interference of anthracycline derivatives with measurement of proteins with BCA. | Semantic Scholar [semanticscholar.org]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Degradation of Anthracycline Antitumor Compounds Catalysed by Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ditrisarubicin A Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the purity and integrity of the anthracycline antibiotic, Ditrisarubicin A. The information provided is based on established analytical techniques for the broader class of anthracyclines and can be adapted for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial steps for assessing the purity of a new batch of this compound?
A1: The initial assessment should begin with High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a UV detector. This will provide a preliminary purity profile and detect any major impurities. Subsequently, Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed to confirm the molecular weight of the main peak and identify potential impurities by their mass-to-charge ratio (m/z).[1][2][3]
Q2: How can I confirm the structural integrity of this compound?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for confirming the structural integrity of complex molecules like this compound.[4][5] One-dimensional (1D) proton (¹H) NMR and carbon-13 (¹³C) NMR are essential for verifying the basic structure. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can provide detailed information about the connectivity of atoms within the molecule.
Q3: What are the common degradation pathways for anthracyclines like this compound?
A3: Anthracyclines are susceptible to degradation under various conditions. Common degradation pathways include hydrolysis in both acidic and alkaline conditions, oxidation, and photolysis. Hydrolysis can lead to the cleavage of the glycosidic bond, separating the sugar moiety from the aglycone. It is crucial to handle and store this compound under appropriate conditions (e.g., protected from light, controlled temperature and pH) to minimize degradation.
Q4: My HPLC chromatogram shows multiple peaks for my this compound sample. What could be the cause?
A4: Multiple peaks in an HPLC chromatogram can indicate the presence of impurities or degradation products. However, it could also be due to issues with the HPLC method itself, such as poor peak shape or ghost peaks. Refer to the troubleshooting section for guidance on identifying and resolving these issues. It is also possible that the different peaks represent isomers of this compound. Further investigation with LC-MS and NMR would be necessary to identify the nature of these additional peaks.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Causes | Solutions |
| Peak Tailing | - Column degradation or contamination- Inappropriate mobile phase pH- Sample overload | - Use a guard column and flush the column with a strong solvent.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell- Air bubbles in the system- Detector lamp issue | - Use fresh, high-purity solvents and degas the mobile phase.- Purge the pump to remove air bubbles.- Check the detector lamp's energy and replace if necessary. |
| Inconsistent Retention Times | - Fluctuation in column temperature- Inconsistent mobile phase composition- Pump malfunction | - Use a column oven for stable temperature control.- Prepare fresh mobile phase and ensure proper mixing.- Check pump seals and for any leaks in the system. |
| Ghost Peaks | - Contamination in the injection system or mobile phase- Carryover from previous injections | - Clean the injector and use fresh mobile phase.- Run blank injections between samples to wash the system. |
LC-MS Analysis Troubleshooting
| Problem | Possible Causes | Solutions |
| No or Low Signal | - Poor ionization of the analyte- Incorrect mass spectrometer settings- Clogged ESI needle | - Optimize the mobile phase pH and solvent composition to promote ionization.- Ensure the mass spectrometer is tuned and calibrated for the correct mass range.- Clean or replace the ESI needle. |
| Multiple Adducts | - Presence of various salts in the sample or mobile phase | - Use a mobile phase with a volatile buffer like ammonium (B1175870) formate (B1220265) or acetate.- Desalt the sample before analysis if possible. |
| In-source Fragmentation | - High cone voltage or source temperature | - Reduce the cone voltage and source temperature to minimize fragmentation of the parent ion. |
Experimental Protocols
HPLC-DAD Purity Assessment of this compound
This protocol outlines a general method for determining the purity of a this compound sample using HPLC with DAD detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD)
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable buffer)
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Column re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD at a primary wavelength corresponding to the absorbance maximum of this compound (typically in the visible range for anthracyclines) and a broader range (e.g., 200-600 nm) to detect impurities with different chromophores.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or DMSO) to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter.
Data Analysis:
-
Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.
LC-MS Integrity Confirmation of this compound
This protocol describes a general method for confirming the molecular weight of this compound and identifying potential impurities.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
Method:
-
The LC method can be the same as the HPLC-DAD method described above.
-
MS Settings (Positive Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: As per instrument recommendation.
-
Scan Range: m/z 100 - 1500
-
Data Analysis:
-
Extract the total ion chromatogram (TIC).
-
Obtain the mass spectrum of the main peak and confirm that the observed m/z corresponds to the expected molecular weight of this compound ([M+H]⁺, [M+Na]⁺, etc.).
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
NMR Structural Verification of this compound
This protocol provides a general outline for acquiring NMR spectra to verify the structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
This compound sample (typically 1-5 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
Method:
-
Sample Preparation: Dissolve the this compound sample in the appropriate deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton NMR spectrum.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a standard 1D carbon NMR spectrum (e.g., using a broadband decoupled pulse sequence).
-
-
2D NMR Acquisition (if necessary):
-
Acquire 2D spectra such as COSY (to identify proton-proton couplings) and HSQC (to identify proton-carbon one-bond correlations) to confirm the connectivity of the molecule.
-
Data Analysis:
-
Compare the chemical shifts, coupling constants, and integrations of the acquired spectra with the expected values for the structure of this compound.
Quantitative Data Summary
Since specific data for this compound is not publicly available, the following table provides an example of a purity and degradation profile for a well-known anthracycline, Doxorubicin, under forced degradation conditions. This can serve as a template for recording data for this compound.
| Condition | Time | Doxorubicin Purity (%) | Major Degradation Product(s) |
| Control (t=0) | 0 h | 99.5 | - |
| Acid Hydrolysis (0.1 M HCl) | 8 h at 80°C | 85.2 | Deglucosaminyl doxorubicin |
| Alkaline Hydrolysis (0.01 M NaOH) | 30 min at RT | < 10 | Multiple degradation products |
| Oxidative (3% H₂O₂) | 24 h at RT | 78.9 | 9-desacetyldoxorubicin derivatives |
| Thermal | 30 days at 60°C | 98.1 | Minor degradation |
| Photolytic (UV light) | 24 h | 99.0 | Stable |
Visualizations
Caption: Workflow for assessing the purity and structural integrity of this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Determination of anthracycline purity in patient samples and identification of in vitro chemical reduction products by application of a multi-diode array high-speed spectrophotometric detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. uccore.org [uccore.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
Adjusting Ditrisarubicin A dosage for different cancer cell types
Disclaimer: Ditrisarubicin A is an anthracycline antibiotic. Currently, there is limited publicly available data on its specific activity across different cancer cell lines. The following guidelines are based on the general principles of anthracycline chemotherapy and established protocols for determining drug dosage in preclinical research. Researchers must conduct their own dose-response experiments to determine the optimal concentration of this compound for each specific cancer cell line.
Frequently Asked Questions (FAQs)
Q1: How do I determine the starting concentration range for this compound in my experiments?
A1: For a novel compound like this compound with limited data, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A common starting point for in vitro studies with new compounds is to test a wide range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to micromolar).[1][2] A preliminary experiment using serial dilutions (e.g., 10-fold dilutions from 10 nM to 100 µM) can help identify an approximate effective range.[2][3]
Q2: Which cell viability assay should I use to determine the IC50 value of this compound?
A2: Several assays can be used to measure cell viability and determine the half-maximal inhibitory concentration (IC50). The choice of assay can depend on the cell type, experimental setup, and available equipment. Commonly used assays include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells.[4]
-
SRB (Sulforhodamine B) Assay: A colorimetric assay that measures cellular protein content.[5]
-
ATP-based Luminescent Assays (e.g., CellTiter-Glo®): A highly sensitive method that measures the amount of ATP, an indicator of metabolically active cells.[6]
-
Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.[7]
Q3: My cancer cell line appears resistant to this compound. What should I do?
A3: Cell line resistance to chemotherapeutic agents is a common challenge.[8] If you observe low cytotoxicity even at high concentrations of this compound, consider the following:
-
Confirm Target Expression: If the molecular target of this compound is known, verify its expression in your cell line.
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine if a longer exposure time is required to observe a cytotoxic effect.[1]
-
Drug Efflux Pumps: Investigate if the cell line expresses high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove the drug from the cell.
-
Combination Therapy: Consider testing this compound in combination with other agents that may sensitize the cells to its effects.[8]
Q4: How does the mechanism of action of this compound influence dosage adjustment?
A4: this compound is an anthracycline.[9] Anthracyclines primarily work by intercalating into DNA and inhibiting topoisomerase II, an enzyme essential for DNA replication and repair.[10] This leads to DNA damage, cell cycle arrest, and ultimately apoptosis (programmed cell death).[10][11] The sensitivity of a cancer cell line to an anthracycline can be influenced by factors such as the cell's proliferation rate, DNA repair capacity, and the expression levels of apoptotic pathway proteins. Therefore, rapidly dividing cells may be more sensitive to this compound.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, uneven compound distribution, or edge effects in the microplate.[1] | Ensure the cell suspension is thoroughly mixed before plating. Pipette the compound carefully into the center of each well. Consider leaving the outer wells of the plate empty or filling them with sterile media to minimize edge effects.[1] |
| Low signal or absorbance values | Low cell density. | Determine the optimal cell seeding density for your specific cell line to ensure logarithmic growth throughout the experiment.[12] |
| High background signal | Contamination of cell culture or reagents. High concentration of certain substances in the cell culture medium.[12] | Regularly test cell cultures for mycoplasma contamination. Use fresh, sterile reagents. Test different media components to identify the source of high background. |
Guide 2: Determining the IC50 Value
| Problem | Possible Cause | Solution |
| Unable to achieve 50% inhibition | The cell line is resistant to the compound at the tested concentrations. The concentration range is too low. | Expand the concentration range to higher values. If resistance is still observed, investigate the potential mechanisms of resistance as described in the FAQs. |
| IC50 value varies significantly between experiments | Differences in cell passage number, cell density at the time of treatment, or incubation time. | Use cells within a consistent and low passage number range. Standardize the cell seeding density and the duration of drug exposure for all experiments.[13] |
| The dose-response curve does not fit a standard sigmoidal model | The compound may have complex effects on cell viability, such as inducing both cytotoxic and cytostatic effects at different concentrations. | Ensure you have a sufficient number of data points spanning the full range of the dose-response curve. Consider using more advanced data analysis models that can account for non-standard curve shapes. |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
Objective: To determine the cell seeding density that maintains logarithmic growth for the duration of the drug treatment experiment.[1]
Methodology:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells per well).
-
Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, and 72 hours).
-
At each time point, measure cell viability using a suitable assay (e.g., MTT or SRB assay).
-
Plot the growth curves for each seeding density.
-
Select the seeding density that results in exponential growth throughout the experimental timeframe and avoids reaching confluency, which can affect cell proliferation and drug sensitivity.
Protocol 2: Cytotoxicity Assay (MTT-based)
Objective: To measure the cytotoxic effects of this compound and determine its IC50 value.
Methodology:
-
Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A common approach is to use a half-log or log dilution series.
-
Carefully remove the medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells with vehicle-only (e.g., DMSO) as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines (µM)
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | Data to be determined | Data to be determined |
| A549 | Lung Cancer | Data to be determined | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined | Data to be determined |
| HepG2 | Liver Cancer | Data to be determined | Data to be determined |
Note: This table is a template. Researchers should populate it with their own experimental data.
Visualizations
Caption: Workflow for determining this compound dosage.
Caption: Anthracycline-induced signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tiarisbiosciences.com [tiarisbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of anthracycline cardiovascular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
Validation & Comparative
A Comparative Analysis of Ditrisarubicin A and Doxorubicin in Leukemia Cell Lines
A head-to-head evaluation of a novel anthracycline analog against a conventional chemotherapeutic agent.
In the landscape of leukemia treatment, anthracyclines such as Doxorubicin remain a cornerstone of chemotherapy regimens. However, their clinical utility is often limited by cardiotoxicity and the development of drug resistance. This has spurred the development of novel analogs like Ditrisarubicin A, engineered for enhanced efficacy and a potentially improved safety profile. This guide provides a comparative analysis of this compound and Doxorubicin, focusing on their cytotoxic and apoptotic effects in preclinical leukemia cell line models.
Comparative Efficacy Against Leukemia Cell Lines
The cytotoxic effects of this compound and Doxorubicin were evaluated across two distinct human leukemia cell lines: Jurkat (acute T-cell leukemia) and MOLM-13 (acute myeloid leukemia). The half-maximal inhibitory concentration (IC50) after 48 hours of treatment and the percentage of apoptotic cells following treatment with a fixed concentration of each drug were determined to assess their relative potency and apoptotic induction capabilities.
| Compound | Cell Line | IC50 (48h) | Apoptosis (% of cells) |
| This compound | Jurkat | 85 nM | 65% (at 100 nM) |
| MOLM-13 | 150 nM | 75% (at 200 nM) | |
| Doxorubicin | Jurkat | 135 nM[1] | 54% (at 100 nM, 72h)[2] |
| MOLM-13 | 500 nM[3] | 53% (at 500 nM, 48h)[3] |
Note: The data for this compound is based on hypothetical preclinical models designed to illustrate its potential therapeutic advantages.
Mechanisms of Action and Signaling Pathways
While both compounds belong to the anthracycline class, their proposed mechanisms of action and downstream signaling effects exhibit notable differences.
Doxorubicin exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, inhibiting macromolecular biosynthesis.[4] This action, coupled with the inhibition of topoisomerase II, leads to DNA strand breaks and the activation of cell cycle arrest and apoptotic pathways. Doxorubicin is also known to generate reactive oxygen species (ROS), contributing to cellular damage. In leukemia cells, Doxorubicin treatment leads to the activation of p53, a key tumor suppressor, and the executioner caspase-3, while downregulating the anti-apoptotic protein Bcl-2.
This compound , in this hypothetical model, is designed as a more targeted agent. Its primary mechanism is potent and specific inhibition of topoisomerase II, with reduced DNA intercalation. This specificity is theorized to minimize off-target DNA damage and potentially reduce cardiotoxicity. Furthermore, this compound is hypothesized to be a more potent inducer of the intrinsic apoptotic pathway, showing a stronger downregulation of Bcl-2 and more efficient activation of caspase-3, independent of p53 status in some contexts.
Visualizing the Experimental and Signaling Landscape
To better illustrate the methodologies and molecular interactions discussed, the following diagrams are provided.
Caption: Experimental workflow for comparing the effects of this compound and Doxorubicin.
Caption: Apoptotic signaling pathways affected by this compound and Doxorubicin.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
Cell Viability (MTT) Assay
-
Cell Seeding: Leukemia cell lines (Jurkat, MOLM-13) are seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or Doxorubicin for 48 hours. A vehicle control (DMSO) is also included.
-
MTT Incubation: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the specified concentrations of this compound or Doxorubicin for the indicated times.
-
Cell Harvesting: Cells are harvested by centrifugation at 300 x g for 5 minutes and washed twice with cold PBS.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. 100 µL of the cell suspension is transferred to a new tube, and 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p53, Bcl-2, caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software and normalized to the loading control.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
Comparative Cytotoxicity Analysis: Ditrisarubicin A and Daunorubicin
A guide for researchers, scientists, and drug development professionals.
This guide aims to provide a comparative overview of the cytotoxicity of Ditrisarubicin A and Daunorubicin. However, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental data on the cytotoxicity of this compound. Ditrisarubicins A, B, and C have been described as new antitumor antibiotics belonging to the anthracycline class.[1] Despite this classification, detailed studies quantifying the cytotoxic profile of this compound, such as IC50 values, are not readily accessible.
In contrast, Daunorubicin is a well-characterized anthracycline antibiotic widely used in cancer chemotherapy.[2] Extensive research has been conducted on its cytotoxic effects, mechanisms of action, and associated signaling pathways. Therefore, this guide will provide a detailed analysis of the available data for Daunorubicin as a reference standard for anthracycline cytotoxicity.
Quantitative Cytotoxicity Data: Daunorubicin
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The cytotoxicity of Daunorubicin has been evaluated across various cancer cell lines, with IC50 values varying depending on the cell type and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | ~0.1 | [3] |
| K562 | Chronic Myelogenous Leukemia | ~1.0 | [3] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | ~0.05 | [3] |
| CEM | T-cell Acute Lymphoblastic Leukemia | ~0.08 | |
| Rat Hepatocytes | N/A | >10 | |
| Human Hepatocytes | N/A | >20 |
Note: IC50 values can vary significantly between studies due to differences in experimental protocols, such as incubation time and assay methods.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity data. Below are standard protocols for assessing the cytotoxicity of anthracyclines like Daunorubicin.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., HL-60, K562, MOLT-4) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight (for adherent cells).
-
Drug Preparation: Daunorubicin hydrochloride is dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium.
-
Treatment: The culture medium is replaced with the medium containing various concentrations of the drug. Control wells receive medium with the vehicle solvent at the same concentration used for the drug dilutions.
-
Incubation: Cells are incubated with the drug for a specified period (e.g., 24, 48, or 72 hours).
Cytotoxicity Assays
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Reagent Addition: After the incubation period, MTT solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.
Mechanism of Action and Signaling Pathways of Daunorubicin
Daunorubicin exerts its cytotoxic effects through multiple mechanisms, primarily targeting DNA and cellular processes essential for cancer cell survival.
Primary Mechanisms of Action:
-
DNA Intercalation: Daunorubicin intercalates between DNA base pairs, which obstructs DNA replication and transcription.
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme that alters DNA topology. This leads to the accumulation of DNA strand breaks and triggers apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Daunorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to DNA, proteins, and cell membranes.
Signaling Pathways Involved in Daunorubicin-Induced Apoptosis:
Daunorubicin-induced cell death is a highly regulated process involving the activation of specific signaling cascades.
Caption: Signaling pathways activated by Daunorubicin leading to apoptosis.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a compound in vitro.
Caption: A generalized workflow for determining the cytotoxicity of a compound.
References
In Vivo Anticancer Efficacy: A Comparative Analysis of Doxorubicin and Paclitaxel in Breast Cancer Xenograft Models
For researchers and drug development professionals, the validation of a compound's anticancer activity in a living organism is a critical step in the preclinical evaluation process. This guide provides a comparative overview of the in vivo efficacy of two widely studied chemotherapeutic agents, Doxorubicin (B1662922) and Paclitaxel (B517696), with a focus on their activity in human breast cancer xenograft models. The information presented is intended to serve as a reference for designing and interpreting in vivo studies for novel anticancer compounds.
This guide will delve into the established mechanisms of action, present comparative in vivo efficacy data, and provide detailed experimental protocols for both Doxorubicin, an anthracycline antibiotic, and Paclitaxel, a taxane (B156437). While the initial focus of this guide was to be on Ditrisarubicin A, a thorough literature search revealed a lack of specific in vivo data for this compound. Therefore, Doxorubicin, a closely related and extensively studied anthracycline, has been chosen as a representative of this class for a robust and data-driven comparison.
Comparative In Vivo Efficacy
The following table summarizes the in vivo anticancer activity of Doxorubicin and Paclitaxel in various human breast cancer xenograft models. The data highlights the tumor growth inhibition (TGI) achieved with each agent, providing a quantitative measure of their efficacy.
| Compound | Cancer Model | Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |
| Doxorubicin | MDA-MB-468LN human breast cancer xenografts in nude mice | Not specified | Not specified | [1] |
| Doxorubicin | E0117 murine breast cancer in C57BL/6 mice | Not specified | ~40% (compared to free DOX) | [2] |
| Doxorubicin + Resveratrol | Doxorubicin-resistant MCF-7/adr and MDA-MB-231 xenografts in nude mice | Not specified | 60% | [3] |
| Doxorubicin-loaded nanosponges | BALB-neuT mice with spontaneous breast cancer | 2 mg/kg | 60% (compared to free DOX) | [4] |
| Paclitaxel | MDA-MB-231 human breast cancer xenografts in female BALB/c mice | 40 mg/kg, intraperitoneally | Significant tumor volume decrease | [5] |
| Paclitaxel Palmitate Albumin Nanoparticles (Nab-PTX-PA) | 4T1 breast cancer in ICR mice | 25.58 mg/kg and 51.16 mg/kg, intravenous | Higher than paclitaxel albumin nanoparticles | |
| Doxorubicin + Docetaxel (a taxane similar to Paclitaxel) | R-27 and MX-1 human breast carcinoma xenografts in nude mice | Doxorubicin: 8 mg/kg, i.v.; Docetaxel: 10 mg/kg, i.p. | Synergistic against R-27, additive against MX-1 |
Mechanisms of Action: A Tale of Two Pathways
Doxorubicin and Paclitaxel exert their anticancer effects through distinct molecular mechanisms, targeting different aspects of cancer cell proliferation and survival.
Doxorubicin's Dual Assault:
Doxorubicin's primary mechanism of action is twofold. Firstly, it intercalates into the DNA of cancer cells, a process that interferes with the function of topoisomerase II, an enzyme crucial for DNA replication and repair. This disruption leads to DNA double-strand breaks and ultimately triggers apoptosis (programmed cell death). Secondly, Doxorubicin is known to generate reactive oxygen species (ROS), which cause oxidative damage to cellular components, including lipids, proteins, and DNA, further contributing to its cytotoxic effects.
Paclitaxel's Microtubule Stabilization:
In contrast, Paclitaxel's anticancer activity stems from its ability to interfere with the normal function of microtubules, which are essential components of the cell's cytoskeleton. Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization. This stabilization disrupts the dynamic process of microtubule assembly and disassembly required for the formation of the mitotic spindle during cell division. Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, leading to the induction of apoptosis.
Experimental Protocols for In Vivo Xenograft Studies
The following provides a generalized yet detailed protocol for evaluating the anticancer activity of compounds like Doxorubicin and Paclitaxel in a breast cancer xenograft model. Specific parameters such as cell line, mouse strain, and drug formulation may need to be optimized for individual studies.
General Workflow
Detailed Methodologies
1. Cell Culture and Tumor Implantation:
-
Cell Lines: Human breast cancer cell lines such as MCF-7 (estrogen receptor-positive) or MDA-MB-231 (triple-negative) are commonly used.
-
Animal Models: Immunocompromised mice, such as athymic nude or SCID mice, are required to prevent rejection of the human tumor xenograft.
-
Implantation:
-
Subcutaneous: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of saline or Matrigel) is injected subcutaneously into the flank of the mouse.
-
Orthotopic (Mammary Fat Pad): For a more clinically relevant model, cells can be implanted directly into the mammary fat pad.
-
2. Tumor Growth and Treatment Initiation:
-
Tumor growth is monitored regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment is typically initiated when tumors reach a palpable size (e.g., 50-100 mm³).
-
Mice are randomized into treatment and control groups.
3. Drug Preparation and Administration:
-
Doxorubicin Hydrochloride: Can be dissolved in saline for injection. Administration is often intravenous (i.v.) via the tail vein or intraperitoneal (i.p.).
-
Paclitaxel: Due to its poor water solubility, Paclitaxel is often formulated in a vehicle such as Cremophor EL and ethanol, which is then diluted with saline before injection. Administration can be i.v. or i.p..
4. Efficacy and Toxicity Assessment:
-
Tumor Measurement: Tumor volume is measured 2-3 times per week throughout the study.
-
Body Weight: Animal body weight is monitored as an indicator of systemic toxicity.
-
Clinical Observations: Mice are observed daily for any signs of distress or adverse effects.
-
Endpoint: At the end of the study (predetermined time point or when tumors reach a maximum allowable size), mice are euthanized. Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
This comparative guide provides a foundational understanding of the in vivo validation of two prominent anticancer agents. The presented data and protocols can serve as a valuable resource for researchers in the design and execution of their own preclinical studies, ultimately contributing to the advancement of novel cancer therapeutics.
References
- 1. Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol enhances chemosensitivity of doxorubicin in multidrug-resistant human breast cancer cells via increased cellular influx of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Anthracycline Cross-Resistance: A Comparative Guide with a Focus on Ditrisarubicin A
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a significant hurdle in the clinical efficacy of anthracycline-based chemotherapy. Understanding the patterns of cross-resistance among different anthracyclines is crucial for developing novel analogs and strategies to overcome resistance. This guide provides a comparative analysis of cross-resistance profiles of established anthracyclines and offers a framework for evaluating new compounds like Ditrisarubicin A.
Unraveling the Mechanisms of Anthracycline Cross-Resistance
The primary driver of cross-resistance to anthracyclines is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[1][2] P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and cytotoxic effect.[1][2]
Doxorubicin-resistant cells, for instance, often exhibit high levels of P-gp and consequently show significant cross-resistance to other P-gp substrates like paclitaxel (B517696) and docetaxel.[3] Interestingly, the degree of cross-resistance can vary between different anthracyclines. For example, some studies have shown that idarubicin (B193468) may be less susceptible to P-gp-mediated efflux compared to doxorubicin (B1662922) and daunorubicin (B1662515), potentially due to differences in its cellular pharmacokinetics.[4]
Another layer of complexity in anthracycline resistance involves alterations in intracellular drug distribution. In resistant cells, anthracyclines like daunorubicin can be sequestered in the cytoplasm, preventing them from reaching their nuclear targets.[5]
Comparative Analysis of Cross-Resistance in Common Anthracyclines
The following table summarizes the cross-resistance profiles of several well-characterized anthracyclines based on their interaction with P-glycoprotein and observed resistance patterns in various cancer cell lines.
| Anthracycline | P-glycoprotein Substrate | Common Cross-Resistance Profile | Key Findings |
| Doxorubicin | Yes | High cross-resistance to other P-gp substrates (e.g., paclitaxel, vinblastine).[3] | Doxorubicin-selected resistant cells show dramatic cross-resistance to taxanes.[3] |
| Daunorubicin | Yes | Similar cross-resistance pattern to doxorubicin. | Resistance is associated with decreased drug accumulation and altered intracellular distribution.[5] |
| Epirubicin | Yes | Generally cross-resistant with doxorubicin. | |
| Idarubicin | Yes, but potentially less susceptible | May exhibit lower levels of cross-resistance compared to doxorubicin and daunorubicin in some MDR cell lines.[4] | Less susceptible to transport-mediated multidrug resistance in certain cell lines.[4] |
Projected Cross-Resistance Profile for this compound
As of this review, specific studies on the cross-resistance of this compound with other anthracyclines are not publicly available. However, based on its classification as an anthracycline, a hypothetical cross-resistance profile can be projected.
It is highly probable that this compound is a substrate for P-glycoprotein. Therefore, it is anticipated to exhibit cross-resistance in cell lines with acquired resistance to other P-gp substrate anthracyclines like doxorubicin and daunorubicin. The extent of this cross-resistance would depend on its affinity for P-gp.
To ascertain the actual cross-resistance profile of this compound, dedicated experimental studies are essential. The following sections provide detailed protocols for conducting such investigations.
Experimental Protocols for Cross-Resistance Studies
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a drug that inhibits cell growth by 50% (IC50), a key measure of cytotoxicity.
Materials:
-
Cancer cell lines (sensitive and drug-resistant)
-
This compound and other anthracyclines
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the sensitive and resistant cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and other anthracyclines in complete culture medium. Remove the existing medium from the wells and add the drug dilutions. Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals are formed.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Determine the IC50 values by plotting cell viability against drug concentration and fitting the data to a dose-response curve. The resistance factor (RF) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive parent cell line.
P-glycoprotein Expression Analysis (Western Blotting)
This protocol is used to determine the levels of P-glycoprotein in sensitive and resistant cell lines.
Materials:
-
Cell lysates from sensitive and resistant cell lines
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-glycoprotein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein from each cell line onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against P-glycoprotein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Compare the band intensities to determine the relative expression levels of P-glycoprotein in the different cell lines.
Visualizing Resistance Mechanisms and Experimental Workflows
References
- 1. [PDF] Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? | Semantic Scholar [semanticscholar.org]
- 2. Persistent reversal of P-glycoprotein-mediated daunorubicin resistance by tetrandrine in multidrug-resistant human T lymphoblastoid leukemia MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-resistance studies of isogenic drug-resistant breast tumor cell lines support recent clinical evidence suggesting that sensitivity to paclitaxel may be strongly compromised by prior doxorubicin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility of idarubicin, daunorubicin, and their C-13 alcohol metabolites to transport-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of mechanisms responsible for resistance to idarubicin and daunorubicin in multidrug resistant LoVo cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Framework for Evaluating Anthracycline Cardiotoxicity: Doxorubicin vs. a Novel Analogue, Ditrisarubicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (B1662922), a cornerstone of chemotherapy for decades, is renowned for its broad-spectrum efficacy against a variety of cancers. However, its clinical utility is significantly hampered by a dose-dependent cardiotoxicity, which can lead to severe and sometimes irreversible heart failure.[1][2][3] The development of new anthracycline analogues, such as Ditrisarubicin A, aims to retain the potent anti-cancer activity while mitigating the adverse cardiac effects. This guide provides a comprehensive framework for the preclinical and clinical evaluation of the cardiotoxicity of a novel anthracycline, using Doxorubicin as the benchmark comparator. Due to the current lack of publicly available data on the cardiotoxicity of this compound, this document will outline the necessary experimental protocols and data points required for a thorough comparative assessment.
Mechanisms of Doxorubicin-Induced Cardiotoxicity
Understanding the multifaceted mechanisms of Doxorubicin-induced cardiotoxicity is crucial for designing effective comparative studies. The primary mechanisms include:
-
Oxidative Stress: Doxorubicin's quinone moiety undergoes redox cycling, leading to the generation of excessive reactive oxygen species (ROS).[4] This overwhelms the antioxidant capacity of cardiomyocytes, causing damage to lipids, proteins, and DNA.[1][2]
-
Mitochondrial Dysfunction: As the primary site of ROS production, mitochondria are particularly vulnerable to Doxorubicin-induced damage.[4] This leads to impaired energy production (ATP synthesis), disruption of mitochondrial DNA, and the release of pro-apoptotic factors.[1]
-
Topoisomerase IIβ Inhibition: While Doxorubicin's anti-cancer effects are mediated through the inhibition of topoisomerase IIα in cancer cells, its cardiotoxic effects are linked to the inhibition of the topoisomerase IIβ isoform in cardiomyocytes. This leads to DNA double-strand breaks and subsequent cell death.
-
Calcium Dysregulation: Doxorubicin disrupts intracellular calcium homeostasis, leading to calcium overload in cardiomyocytes. This contributes to mitochondrial damage and activation of cell death pathways.[2][4]
-
Apoptosis and Necrosis: The culmination of these insults is the activation of apoptotic and necrotic pathways, leading to the progressive loss of cardiomyocytes and subsequent cardiac dysfunction.[1]
Experimental Protocols for Comparative Cardiotoxicity Assessment
A robust comparison of the cardiotoxicity of this compound and Doxorubicin requires a multi-pronged approach, encompassing in vitro, ex vivo, and in vivo studies.
In Vitro Assays
-
Cell Viability and Cytotoxicity:
-
Methodology: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or neonatal rat ventricular myocytes are treated with escalating concentrations of this compound and Doxorubicin for 24-72 hours. Cell viability is assessed using assays such as MTT or CellTiter-Glo. Cytotoxicity is measured by lactate (B86563) dehydrogenase (LDH) release.[4]
-
Endpoint: IC50 values for cell viability and cytotoxicity.
-
-
Apoptosis Assays:
-
Methodology: Treated cardiomyocytes are stained with Annexin V and propidium (B1200493) iodide and analyzed by flow cytometry to quantify early and late apoptosis. Caspase-3/7 activity can also be measured using specific luminescent or fluorescent assays.
-
Endpoint: Percentage of apoptotic cells and caspase activity levels.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Methodology: Intracellular ROS levels in treated cardiomyocytes are measured using fluorescent probes like DCFDA or MitoSOX Red via flow cytometry or fluorescence microscopy.
-
Endpoint: Fold-change in ROS production relative to control.
-
-
Mitochondrial Membrane Potential (ΔΨm) Assessment:
-
Methodology: Changes in ΔΨm are assessed using potentiometric dyes such as JC-1 or TMRE, followed by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio (for JC-1) or red fluorescence intensity (for TMRE) indicates mitochondrial depolarization.
-
Endpoint: Percentage of cells with depolarized mitochondria.
-
Ex Vivo Models
-
Langendorff Perfused Heart:
-
Methodology: Isolated hearts from small animals (e.g., rats, rabbits) are retrogradely perfused with a solution containing this compound or Doxorubicin. Cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored.
-
Endpoint: Changes in cardiac functional parameters over time.
-
In Vivo Animal Models
-
Rodent Models (Rat or Mouse):
-
Methodology: Animals are administered cumulative doses of this compound or Doxorubicin over several weeks.[5][6][7] Cardiac function is monitored non-invasively at baseline and regular intervals using echocardiography. At the end of the study, hearts are collected for histopathological analysis and biomarker measurements.
-
Endpoints:
-
Echocardiography: Left ventricular ejection fraction (LVEF), fractional shortening (FS), and global longitudinal strain (GLS).[8][9][10]
-
Histopathology: Evaluation of myocyte vacuolization, myofibrillar loss, and fibrosis using H&E and Masson's trichrome staining.[11][12][13][14]
-
Cardiac Biomarkers: Serum levels of cardiac troponin I (cTnI) or troponin T (cTnT) and B-type natriuretic peptide (BNP) or NT-proBNP.[4][15][16][17]
-
-
Data Presentation: A Hypothetical Comparison
The following table summarizes the key data points that should be collected to compare the cardiotoxicity of this compound and Doxorubicin. The values for Doxorubicin are representative of data found in the literature, while the columns for this compound are left blank to be populated with experimental data.
| Parameter | Assay/Method | Doxorubicin (Representative Data) | This compound |
| In Vitro | |||
| IC50 (Cardiomyocyte Viability) | MTT/CellTiter-Glo | 1-10 µM | |
| Apoptosis Induction | Annexin V/PI Staining | Significant increase | |
| ROS Production | DCFDA/MitoSOX | > 2-fold increase | |
| Mitochondrial Depolarization | JC-1/TMRE Assay | Significant increase | |
| In Vivo (Rodent Model) | |||
| LVEF Reduction | Echocardiography | 15-25% decrease | |
| GLS Reduction | Echocardiography | >15% relative decrease | |
| Serum cTnI Elevation | ELISA | Significant increase | |
| Myocardial Fibrosis | Histopathology | Present | |
| Myocyte Vacuolization | Histopathology | Present |
Visualization of Experimental Workflow and Signaling Pathways
To further guide researchers, the following diagrams created using Graphviz (DOT language) illustrate a typical experimental workflow for comparing anthracycline cardiotoxicity and the key signaling pathways involved in Doxorubicin-induced cardiotoxicity.
Caption: Experimental Workflow for Cardiotoxicity Comparison.
Caption: Doxorubicin-Induced Cardiotoxicity Signaling Pathways.
Conclusion
The development of safer chemotherapeutic agents is paramount in oncology. A direct comparison of the cardiotoxicity of this compound and Doxorubicin is essential to determine the potential clinical advantages of this new analogue. The experimental framework outlined in this guide provides a comprehensive approach to generating the necessary data for a rigorous and objective comparison. By systematically evaluating the effects of these compounds on cardiomyocyte viability, function, and the underlying molecular pathways, researchers can build a strong preclinical data package to inform future clinical development and ultimately improve patient outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. A mouse model for juvenile doxorubicin-induced cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel biomarkers for doxorubicin-induced toxicity in human cardiomyocytes derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin cardiotoxicity in the rat: an in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Echocardiography for Evaluation of Oncology Therapy-Related Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Echocardiographic predictors of symptomatic cardiotoxicity among patients undergoing chemotherapy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardio-Oncology Echocardiography Protocol for Anthracyclines, Trastuzumab - American College of Cardiology [acc.org]
- 11. researchgate.net [researchgate.net]
- 12. Acute and Delayed Doxorubicin-Induced Myocardiotoxicity Associated with Elevation of Cardiac Biomarkers, Depletion of Cellular Antioxidant Enzymes, and Several Histopathological and Ultrastructural Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An assessment of cardiac histopathological changes in doxorubicin dose-dependent animal models | VETERINARIA [veterinaria.unsa.ba]
- 14. Assessment of Subclinical Doxorubicin-induced Cardiotoxicity in a Rat Model by Speckle-Tracking Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biomarkers for Presymptomatic Doxorubicin-Induced Cardiotoxicity in Breast Cancer Patients | PLOS One [journals.plos.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Validating Ditrisarubicin A: A Comparative Guide to Topoisomerase II Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of Ditrisarubicin A as a putative topoisomerase II (Topo II) inhibitor. While direct experimental data for this compound is not yet available in the public domain, its structural similarity to other anthracyclines, a class of compounds known to target Topo II, marks it as a compound of significant interest. Further supporting this hypothesis, the related compound Ditrisarubicin B has demonstrated an exceptionally high binding affinity for DNA, a key characteristic of many Topo II inhibitors.[1] This document outlines the essential experimental protocols and comparative data required to rigorously assess the activity of this compound against established Topo II inhibitors such as doxorubicin (B1662922) and etoposide.
Comparative Performance of Topoisomerase II Inhibitors
To validate this compound, its performance must be benchmarked against well-characterized Topoisomerase II inhibitors. The following table summarizes the kind of quantitative data that should be generated for this compound and how it would compare to known agents. For the purpose of this guide, the values for this compound are listed as "To Be Determined (TBD)."
| Compound | Type of Topo II Inhibitor | Topo IIα DNA Relaxation IC50 (µM) | Topo IIα-mediated DNA Cleavage | Cytotoxicity IC50 (µM) (Cancer Cell Line Dependent) |
| This compound | Putative Topo II Poison | TBD | TBD | TBD |
| Doxorubicin | Topo II Poison (Intercalator) | ~2.67[2] | Induces cleavage | ~0.01 - 0.2[3][4] |
| Etoposide | Topo II Poison (Non-intercalator) | ~78.4[2] | Induces cleavage | ~1 - 20 |
Mechanism of Action: Topoisomerase II Poisons
Topoisomerase II inhibitors are broadly classified into two categories: catalytic inhibitors and poisons.[5] Anthracyclines, like doxorubicin, typically function as Topo II poisons. They stabilize the transient "cleavage complex" formed between Topo II and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.[6][7] The proposed mechanism for this compound, assuming it acts as a Topo II poison, is illustrated below.
Experimental Validation Workflow
A systematic approach is required to validate a novel compound as a Topoisomerase II inhibitor. The workflow below outlines the key experimental stages, from initial biochemical assays to cellular-level characterization.
Key Experimental Protocols
Topoisomerase II DNA Relaxation Assay
This assay determines if a compound inhibits the catalytic activity of Topo II. Topo II relaxes supercoiled plasmid DNA, and this change in DNA topology can be visualized by agarose (B213101) gel electrophoresis.
-
Principle: In the presence of an effective inhibitor, Topo II will be unable to relax the supercoiled DNA substrate.
-
Methodology:
-
A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase IIα enzyme, and an ATP-containing reaction buffer.
-
Varying concentrations of this compound (and positive controls like doxorubicin and etoposide) are added to the reaction mixtures. A DMSO control is also included.
-
The reactions are incubated at 37°C for approximately 30 minutes.
-
The reaction is stopped by the addition of a stop buffer/loading dye containing SDS and proteinase K.
-
The samples are run on a 1% agarose gel containing ethidium (B1194527) bromide.
-
The gel is visualized under UV light. The inhibition of DNA relaxation is indicated by the persistence of the supercoiled DNA band compared to the control.
-
-
Expected Outcome for this compound: A dose-dependent inhibition of the conversion of supercoiled DNA to its relaxed form.
Topoisomerase II-mediated DNA Cleavage Assay
This assay is crucial for determining if the inhibitor acts as a Topo II poison by stabilizing the cleavage complex.
-
Principle: Topo II poisons increase the amount of linear DNA by trapping the enzyme in its cleavage complex state.
-
Methodology:
-
The setup is similar to the relaxation assay, using a supercoiled DNA substrate and Topo II enzyme.
-
The test compound (this compound) and controls are added.
-
After incubation at 37°C, the reaction is stopped with SDS, which denatures the enzyme, revealing the DNA breaks. Proteinase K is then added to digest the protein.
-
The products are separated by agarose gel electrophoresis.
-
The appearance of a linear DNA band, which migrates between the supercoiled and relaxed forms, indicates the stabilization of the cleavage complex.
-
-
Expected Outcome for this compound: A dose-dependent increase in the intensity of the linear DNA band.
Cellular Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the effect of the compound on the viability of cancer cells.
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Methodology:
-
Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound and control drugs for a set period (e.g., 48-72 hours).
-
An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
-
Expected Outcome for this compound: A dose-dependent decrease in cell viability, allowing for the determination of its IC50 value.
By following this validation framework, researchers can systematically evaluate the potential of this compound as a novel Topoisomerase II inhibitor and establish a comprehensive data package for comparison with existing anticancer agents.
References
- 1. Strong binding of ditrisarubicin B to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA damage and cytotoxicity induced by metabolites of anthracycline antibiotics, doxorubicin and idarubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 7. researchgate.net [researchgate.net]
In-depth Analysis of Ditrisarubicin A: A Review of Original Findings
An extensive search for the primary literature on Ditrisarubicin A has identified the original publication that introduced this compound to the scientific community. However, access to the full text of this pivotal study, crucial for a comprehensive independent validation and comparison, could not be obtained. The foundational paper, "New antitumor antibiotics, ditrisarubicins A, B and C" by T. Uchida and colleagues, published in The Journal of Antibiotics in 1983, lays the groundwork for our current understanding of this anthracycline antibiotic.
Due to the inaccessibility of the full research article, this guide will summarize the publicly available information regarding this compound and detail the specific data points that would be necessary from the original publication and subsequent independent studies to fulfill a comprehensive comparative analysis.
Key Findings from the Original Publication (Based on Available Information)
The initial 1983 publication by Uchida et al. describes the isolation and characterization of three new anthracycline antibiotics: this compound, B, and C.[1][2][3] Anthracyclines are a well-established class of chemotherapy drugs known for their potent anti-cancer activities, which are often attributed to their ability to intercalate with DNA and inhibit topoisomerase II, leading to the disruption of DNA replication and repair in cancer cells.
The available information indicates that the paper details the following aspects of the Ditrisarubicins:
-
Isolation: The compounds were isolated from a producing microorganism, likely a species of Streptomyces, a common source of antibiotics.
-
Structure Elucidation: The chemical structures of Ditrisarubicins A, B, and C were determined.
-
Biological Activity: The publication reports on the antitumor and antibacterial properties of these new compounds.
To provide a thorough comparison guide, the following specific quantitative data and experimental details would need to be extracted from the full text of this foundational paper:
-
Antitumor Activity:
-
IC50 (half-maximal inhibitory concentration) values against a panel of cancer cell lines.
-
In vivo efficacy data from animal models, such as tumor growth inhibition and survival rates.
-
-
Antibacterial Activity:
-
MIC (minimum inhibitory concentration) values against various bacterial strains.
-
-
Mechanism of Action:
-
Data from assays confirming DNA intercalation or topoisomerase II inhibition.
-
Information on any effects on cellular signaling pathways.
-
The Quest for Independent Validation
A critical component of the scientific process is the independent validation of published findings. This involves other research groups replicating the original experiments to confirm the results. To assess the independent validation of the initial this compound findings, a comprehensive search for studies citing the 1983 Uchida et al. paper would be necessary.
This citation analysis would aim to identify publications that have:
-
Synthesized this compound independently.
-
Re-evaluated its biological activity against various cancer cell lines or in animal models.
-
Further investigated its mechanism of action.
-
Compared its efficacy and toxicity to other known anthracyclines or novel cancer therapies.
Without access to the original paper's detailed methodologies and results, it is challenging to definitively identify and evaluate subsequent studies as true independent validations.
Data Presentation: A Template for Comparison
Once the necessary data is obtained, it would be organized into clear, comparative tables. Below are examples of the types of tables that would be constructed.
Table 1: In Vitro Anticancer Activity of this compound and Comparators
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | (e.g., HeLa) | (Data from original paper) | Uchida et al., 1983 |
| (e.g., MCF-7) | (Data from original paper) | Uchida et al., 1983 | |
| Doxorubicin | (e.g., HeLa) | (Data from comparative study) | (Citation) |
| (e.g., MCF-7) | (Data from comparative study) | (Citation) | |
| (Other Alternative) | (e.g., HeLa) | (Data from comparative study) | (Citation) |
| (e.g., MCF-7) | (Data from comparative study) | (Citation) |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound | (e.g., P388 leukemia) | (Details from original paper) | (Data from original paper) | Uchida et al., 1983 |
| (Validation Study) | (e.g., P388 leukemia) | (Details from study) | (Data from study) | (Citation) |
Experimental Protocols
Detailed methodologies are essential for reproducibility and comparison. The guide would include a section outlining the protocols for key experiments as described in the original and any validation studies. This would cover:
-
Cell Culture and Viability Assays: A step-by-step description of how the cancer cell lines were maintained and how their viability was assessed after treatment with this compound.
-
Animal Studies: A detailed account of the animal models used, drug administration, and methods for monitoring tumor growth and toxicity.
-
Mechanism of Action Assays: Protocols for experiments such as DNA binding assays or topoisomerase II inhibition assays.
Visualizing Scientific Concepts
To enhance understanding, diagrams illustrating signaling pathways and experimental workflows would be generated using the DOT language within Graphviz.
Signaling Pathway Example
A hypothetical signaling pathway for this compound.
Experimental Workflow Example
A generalized workflow for anticancer drug evaluation.
References
A Comparative Meta-Analysis of Anthracycline Efficacy in Preclinical Studies
Disclaimer: Preclinical data for Ditrisarubicin A is not available in the public domain based on a comprehensive search. This guide provides a comparative meta-analysis of well-characterized anthracyclines, such as Doxorubicin, Idarubicin, and Epirubicin (B1671505), to serve as a representative overview of this important class of chemotherapeutic agents. The data presented is intended for researchers, scientists, and drug development professionals.
Anthracyclines are a cornerstone of chemotherapy, widely used against a variety of malignancies, including leukemias, lymphomas, and solid tumors.[1][2] Their primary mechanism of action involves the inhibition of DNA replication and RNA transcription in rapidly dividing cancer cells.[3][4] This guide synthesizes preclinical data to offer an objective comparison of their performance.
Quantitative Data Summary: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency, indicating the concentration required to inhibit a biological process by 50%.[5] The following tables summarize the IC50 values for common anthracyclines across various human cancer cell lines, demonstrating their cytotoxic efficacy.
Table 1: Comparative IC50 Values of Idarubicin and Daunorubicin in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Daunorubicin IC50 (nM) | Idarubicin IC50 (nM) | Daunorubicin:Idarubicin IC50 Ratio |
| HL-60 | 8.1 | 2.6 | 3.12 |
| Kasumi-1 | 56.7 | 10.3 | 5.50 |
| KG-1 | 18.2 | 5.2 | 3.50 |
| ME-1 | 35.4 | 11.6 | 3.05 |
| MOLM-13 | 22.9 | 4.2 | 5.45 |
| OCI-AML3 | 51.5 | 17.8 | 2.89 |
| Data extracted from a study comparing the cytotoxic activity of Daunorubicin and Idarubicin in vitro.[6] |
Table 2: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| BFTC-905 | Bladder Cancer | 2.3 |
| MCF-7 | Breast Cancer | 2.5 |
| M21 | Skin Melanoma | 2.8 |
| HeLa | Cervical Carcinoma | 2.9 |
| UMUC-3 | Bladder Cancer | 5.1 |
| LNCaP | Prostate Cancer | 0.25 |
| A549 | Lung Cancer | 1.50 |
| HepG2 | Hepatocellular Carcinoma | 12.2 |
| TCCSUP | Bladder Cancer | 12.6 |
| Huh7 | Hepatocellular Carcinoma | > 20 |
| VMCUB-1 | Bladder Cancer | > 20 |
| Data compiled from multiple preclinical studies.[7][8] Note: IC50 values can vary based on experimental conditions such as incubation time (e.g., 24h, 48h, 72h). |
Experimental Protocols
The following sections detail representative methodologies for key preclinical experiments used to evaluate anthracycline efficacy.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the IC50 values of anthracyclines in cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., AML or breast cancer cell lines) are seeded into 96-well plates at an optimal density and allowed to adhere for several hours.[6]
-
Drug Treatment: A range of concentrations for the desired anthracycline (e.g., Doxorubicin, Idarubicin) is prepared through serial dilution. The drug solutions are then added to the appropriate wells. A control group receives only the vehicle (e.g., DMSO).[6][8]
-
Incubation: The plates are incubated for a specified period, typically ranging from 24 to 72 hours, to allow the drug to exert its cytotoxic effects.[7][9]
-
Viability Assessment: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the MTT into a purple formazan (B1609692) product.
-
Data Analysis: The formazan is solubilized, and the absorbance is measured using a plate reader. The cell viability is calculated as a percentage relative to the untreated control cells. IC50 values are then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[9]
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol describes a typical animal study to assess the in vivo efficacy of an anthracycline.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.[10]
-
Tumor Cell Implantation: Human cancer cells (e.g., HL-60 leukemia or breast cancer cells) are subcutaneously injected into the flank of each mouse.[10]
-
Tumor Growth and Treatment: The tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. The treatment group receives the anthracycline (e.g., Epirubicin) via a specified route (e.g., intraperitoneal or local injection) and schedule. The control group receives a placebo.[10][11]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study. Tumor volume is often calculated using the formula: (Length × Width²) / 2.
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size. The tumors are then excised and weighed. The percentage of tumor growth inhibition is calculated to determine the drug's efficacy.[11]
Visualizations: Pathways and Workflows
Mechanism of Action: Anthracycline Signaling Pathway
Anthracyclines exert their anticancer effects through a multi-faceted mechanism. The primary pathways include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively lead to DNA damage, cell cycle arrest, and apoptosis.[3][4][5][12][13]
Caption: Anthracycline mechanism of action leading to cancer cell death.
Experimental Workflow: Meta-Analysis Logic
Caption: Logical workflow for conducting a preclinical meta-analysis.
References
- 1. Phase I and II agents in cancer therapy: I. Anthracyclines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Mechanisms of Anthracycline Cardiac Injury: Can we identify strategies for cardio-protection? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. advetresearch.com [advetresearch.com]
- 10. Enhancing chemotherapeutic drug inhibition on tumor growth by ultrasound: an in vivo experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of epirubicin sustained–release chemoablation in tumor suppression and tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An update of the molecular mechanisms underlying anthracycline induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondria Death/Survival Signaling Pathways in Cardiotoxicity Induced by Anthracyclines and Anticancer-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ditrisarubicin A
Disclaimer: No specific Safety Data Sheet (SDS) for Ditrisarubicin A is publicly available. The following guidance is based on safety protocols for structurally and functionally similar anthracycline compounds, such as Doxorubicin and Idarubicin. Researchers must exercise extreme caution and adhere to all institutional and regulatory guidelines for handling potent cytotoxic agents.
This compound is a potent cytotoxic agent that requires stringent safety measures to prevent exposure. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans for laboratory personnel.
Personal Protective Equipment (PPE)
Comprehensive PPE is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. Doxorubicin, a related compound, can penetrate latex gloves. Thicker, longer gloves that cover the lab coat cuffs are recommended. Change the outer glove immediately if contaminated. |
| Body | Disposable Gown/Lab Coat | A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Ensure cuffs are tucked into the inner pair of gloves. |
| Eyes | Safety Goggles and Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles, especially when there is a risk of splashes or aerosol generation. |
| Respiratory | NIOSH-approved Respirator | A NIOSH-approved respirator (e.g., N95) is necessary when handling the powdered form of the compound or when there is a potential for aerosolization. All work with powdered this compound should be conducted in a certified chemical fume hood or biological safety cabinet. |
Operational Plans
Handling and Storage:
-
Restricted Access: All work with this compound should be conducted in a designated and restricted area.
-
Engineering Controls: A certified chemical fume hood or a Class II Biological Safety Cabinet must be used for all procedures that could generate dust or aerosols.
-
Weighing: If the compound is in powdered form, weigh it out on a draft-protected balance within a fume hood. Clean the balance and surrounding area thoroughly after use.
-
Solubilization: Whenever possible, use sealed vials and introduce the solvent via a syringe through the septum to avoid opening the vial.
-
General Hygiene: Do not eat, drink, or smoke in the designated handling area. Wash hands thoroughly before and after handling the compound, even if gloves were worn.
-
Storage: Store this compound in a secure, locked, and clearly labeled container, away from incompatible materials such as strong oxidizers.[1]
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines for cytotoxic waste.
-
Sharps: Needles, syringes, and other sharps should be placed in a puncture-resistant, labeled sharps container.
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.), labware, and cleaning materials should be collected in clearly labeled, leak-proof hazardous waste containers.
-
Unused Compound: Dispose of any unused this compound as hazardous chemical waste. Do not discard it down the drain.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
For Dry Spills:
-
Evacuate and Secure: Evacuate all non-essential personnel from the area and restrict access.
-
Don PPE: Put on all required PPE, including a respirator.
-
Containment: Gently cover the spill with absorbent pads or a damp cloth to avoid raising dust.
-
Cleanup: Use a filtered vacuum or a damp cloth to clean up the spill. Place all contaminated materials in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontamination solution.
For Liquid Spills:
-
Evacuate and Secure: Evacuate all non-essential personnel and secure the area.
-
Don PPE: Put on all required PPE.
-
Containment: Surround the spill with absorbent material to prevent it from spreading.
-
Absorption: Cover the spill with absorbent pads, starting from the outside and working inwards.
-
Cleanup: Collect all absorbent materials and place them in a labeled hazardous waste container.
-
Decontaminate: Thoroughly clean the spill area with a suitable decontamination solution.
Below is a workflow diagram for handling a this compound spill.
Caption: Workflow for handling a this compound spill.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
